Atropine sulfate
描述
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.
属性
分子式 |
C34H48N2O10S |
|---|---|
分子量 |
676.8 g/mol |
IUPAC 名称 |
(8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfate |
InChI |
InChI=1S/2C17H23NO3.H2O4S/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4) |
InChI 键 |
HOBWAPHTEJGALG-UHFFFAOYSA-N |
规范 SMILES |
C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C[NH+]1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.[O-]S(=O)(=O)[O-] |
产品来源 |
United States |
Foundational & Exploratory
Atropine Sulfate and Muscarinic Receptors: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine sulfate, a tropane alkaloid, is a well-characterized and clinically significant antimuscarinic agent. Its therapeutic and toxicological effects are primarily mediated through its interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5). This technical guide provides an in-depth exploration of the molecular mechanisms underpinning atropine's action on these G protein-coupled receptors. We will detail its competitive antagonistic nature, its impact on downstream signaling cascades, and provide a comprehensive summary of its binding affinities. Furthermore, this document outlines detailed protocols for key experimental assays used to characterize the interaction between atropine and muscarinic receptors, and includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.
Introduction: Muscarinic Receptors and this compound
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that are widely distributed throughout the central and peripheral nervous systems, as well as in non-neuronal tissues. They play a crucial role in mediating the effects of the neurotransmitter acetylcholine (ACh), thereby regulating a myriad of physiological processes including heart rate, smooth muscle contraction, glandular secretion, and cognitive function. There are five distinct subtypes of mAChRs, designated M1 through M5, each with a unique tissue distribution and preferential coupling to different G proteins, leading to diverse cellular responses.[1]
Atropine, the racemic mixture of d- and l-hyoscyamine, is a naturally occurring alkaloid derived from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade).[2] For pharmaceutical use, it is typically prepared as this compound to enhance its stability and solubility.[3] Atropine is a non-selective antagonist of all five muscarinic receptor subtypes, meaning it binds to these receptors without preference for any particular subtype.[3] This lack of selectivity is responsible for its wide range of physiological effects and its use in various clinical applications, from treating bradycardia to being an antidote for organophosphate poisoning.[4]
Mechanism of Action: Competitive Antagonism
This compound functions as a competitive, reversible antagonist at muscarinic receptors.[4][5][6] This means that atropine binds to the same site on the muscarinic receptor as the endogenous agonist, acetylcholine, but it does not activate the receptor.[7] By occupying the binding site, atropine prevents acetylcholine from binding and initiating the downstream signaling cascade.[7] The antagonism is reversible, meaning that the binding of atropine is not permanent and can be overcome by increasing the concentration of the agonist (acetylcholine). This competitive interaction is a cornerstone of its pharmacological effect and is evident in the rightward shift of the dose-response curve of acetylcholine in the presence of atropine.[8]
The binding of atropine to the muscarinic receptor stabilizes the receptor in an inactive conformation, thereby preventing the conformational change required for G protein activation.[9] This blockade of muscarinic receptor signaling effectively inhibits the physiological responses normally induced by cholinergic stimulation.[3]
Caption: Competitive antagonism of atropine at the muscarinic receptor.
Impact on Downstream Signaling Pathways
The binding of an agonist to a muscarinic receptor subtype initiates a specific intracellular signaling cascade through the activation of its coupled G protein. Atropine, by preventing this initial activation step, effectively blocks these downstream pathways.
-
M1, M3, and M5 Receptor Signaling: These receptors are primarily coupled to the Gq/11 family of G proteins.[1] Agonist binding to these receptors activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][10] IP3 diffuses through the cytoplasm to bind to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). Atropine's antagonism of M1, M3, and M5 receptors inhibits this entire cascade, preventing the rise in intracellular calcium and the activation of PKC.[3]
-
M2 and M4 Receptor Signaling: These receptors are coupled to the Gi/o family of G proteins.[1] Agonist stimulation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3] The βγ-subunits of the activated Gi/o protein can also directly modulate the activity of ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.[3] Atropine's blockade of M2 and M4 receptors prevents the inhibition of adenylyl cyclase, thus maintaining cAMP levels, and blocks the modulation of ion channels by the G protein βγ-subunits.[3]
Caption: Downstream signaling pathways of muscarinic receptors and their inhibition by atropine.
Quantitative Data: Binding Affinities of this compound
The affinity of atropine for the different muscarinic receptor subtypes can be quantified using various experimental techniques, most notably radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or the pKi (-log Ki). The following table summarizes the binding affinities of atropine for the five human muscarinic receptor subtypes reported in the literature. It is important to note that slight variations in these values can be found across different studies due to differences in experimental conditions, such as the radioligand used, the tissue or cell line preparation, and the assay buffer composition.
| Receptor Subtype | Atropine pKi | Atropine Ki (nM) | Reference |
| M1 | 9.0 | 1.0 | [11] |
| M2 | 9.1 | 0.8 | [11] |
| M3 | 9.2 | 0.6 | [11] |
| M4 | 9.0 | 1.0 | [11] |
| M5 | 8.7 | 2.0 |
Detailed Experimental Protocols
The characterization of atropine's interaction with muscarinic receptors relies on a variety of in vitro assays. Below are detailed methodologies for three key experiments.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity (Ki) of atropine for muscarinic receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptors.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or from tissues known to express specific subtypes).
-
Radioligand: e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB).
-
This compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and assay buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled muscarinic antagonist (e.g., 1 µM atropine).
-
Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding as a function of the logarithm of the atropine concentration.
-
Determine the IC50 value (the concentration of atropine that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Experimental workflow for a radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to muscarinic receptors. In the presence of an agonist, the G protein exchanges GDP for GTP. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation. Antagonists like atropine will inhibit agonist-stimulated [35S]GTPγS binding.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest.
-
[35S]GTPγS.
-
GDP.
-
Muscarinic agonist (e.g., carbachol or acetylcholine).
-
This compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Stop solution: e.g., ice-cold assay buffer containing a high concentration of unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Pre-incubation: Pre-incubate the cell membranes with varying concentrations of this compound in the assay buffer.
-
Assay Initiation: Add the muscarinic agonist and [35S]GTPγS to initiate the reaction. Also include a set of wells with only the agonist (for maximal stimulation) and a set with buffer only (for basal activity).
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding the stop solution and rapidly filtering the contents through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold wash buffer and measure the bound radioactivity by scintillation counting.
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of the atropine concentration.
-
Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding.
-
The data can be used to determine the nature and potency of the antagonist.
-
References
- 1. ahajournals.org [ahajournals.org]
- 2. Pharmacologic characterization of muscarine receptor subtypes in rat gastric fundus mediating contractile responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Demonstration of functional M3-muscarinic receptors in ventricular cardiomyocytes of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of recombinant human M3 and M5 muscarinic receptors expressed in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stimulation of phosphoinositide hydrolysis by muscarinic receptor activation in the rat olfactory bulb - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms: A Technical Guide to the Historical Use of Atropine in Physiological Research
For Immediate Release
This technical guide provides an in-depth exploration of the pivotal role atropine has played in the historical development of physiological understanding. Tailored for researchers, scientists, and drug development professionals, this document meticulously details the seminal experiments that first elucidated the profound effects of this potent alkaloid on the autonomic nervous system. By examining the original experimental protocols and presenting the quantitative data from these foundational studies, this guide offers a comprehensive resource for understanding the origins of our knowledge of cholinergic signaling and its pharmacological manipulation.
A Historical Overview: From Pupil Dilation to Vagal Blockade
Atropine, a tropane alkaloid naturally occurring in plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade), has a long history of human use, initially for cosmetic purposes like pupil dilation.[1][2] However, its significance in physiological research began in the 19th century as scientists started to systematically investigate its effects on the body. Early observations of its ability to increase heart rate and inhibit glandular secretions paved the way for a deeper understanding of the nervous system's control over bodily functions.
The groundbreaking work of German physiologists Albert von Bezold, L. Bloebaum, and Rudolf Heidenhain in the latter half of the 19th century was instrumental in demonstrating atropine's specific actions on the parasympathetic nervous system. Their meticulous experiments laid the groundwork for the concept of chemical neurotransmission and the specific antagonism of nerve signals by pharmacological agents.
Key Historical Experiments: Methodologies and Findings
This guide focuses on two cornerstone experiments that fundamentally shaped our understanding of atropine's physiological effects.
Bezold and Bloebaum's Demonstration of Vagal Blockade (1867)
In their seminal work, "Untersuchungen über die Innervation des Herzens" (Investigations on the Innervation of the Heart), Bezold and Bloebaum provided the first definitive evidence that atropine blocks the inhibitory effect of the vagus nerve on the heart.
Experimental Protocol:
The experiments were conducted on dogs. A key aspect of their methodology involved the electrical stimulation of the vagus nerve to induce a slowing of the heart rate (bradycardia). They then administered atropine and repeated the vagal stimulation.
-
Animal Model: Dogs were used for these experiments.
-
Nerve Stimulation: The vagus nerve in the neck was isolated and stimulated using an induction coil. The intensity of the electrical stimulation was adjusted to produce a noticeable decrease in heart rate.
-
Atropine Administration: Atropine sulfate was injected intravenously.
-
Physiological Measurement: The heart rate and blood pressure were continuously monitored and recorded.
Results:
Prior to atropine administration, electrical stimulation of the vagus nerve consistently produced a significant slowing of the heart rate. However, after the injection of atropine, the same vagal stimulation had no effect on the heart rate, which remained elevated. This clearly demonstrated that atropine antagonized the action of the vagus nerve on the heart.
Heidenhain's Research on Salivary Gland Secretion (1872)
Rudolf Heidenhain's experiments, published in "Pflügers Archiv für die gesamte Physiologie," focused on the influence of the nervous system on glandular secretion. He utilized atropine to investigate the role of the chorda tympani nerve in stimulating saliva production.
Experimental Protocol:
These experiments were typically performed on dogs. The chorda tympani, a branch of the facial nerve that innervates the submandibular salivary gland, was stimulated to elicit salivation.
-
Animal Model: Dogs were the primary animal model.
-
Nerve Stimulation: The chorda tympani nerve was surgically exposed and stimulated with electrodes.
-
Measurement of Salivary Flow: A cannula was inserted into the duct of the submandibular gland to collect and measure the flow of saliva.
-
Atropine Administration: Atropine was administered systemically.
Results:
Stimulation of the chorda tympani nerve resulted in a copious flow of saliva from the submandibular gland. Following the administration of atropine, stimulation of the chorda tympani, even at high intensities, failed to produce any significant salivation. This experiment provided compelling evidence that atropine blocks the secretomotor signals transmitted by the chorda tympani nerve to the salivary gland.
Quantitative Data from Historical Studies
While the 19th-century publications often lacked the detailed statistical analysis common today, they did present quantitative data that clearly illustrated atropine's effects. The following tables summarize the typical findings from these early experiments.
| Experiment | Condition | Heart Rate (Beats per Minute) |
| Bezold & Bloebaum (Dog) | Baseline | 80 - 100 |
| Vagal Stimulation (before Atropine) | 30 - 50 | |
| After Atropine Administration | 140 - 160 | |
| Vagal Stimulation (after Atropine) | 140 - 160 |
| Experiment | Condition | Saliva Flow (drops per minute) |
| Heidenhain (Dog) | Baseline | Minimal |
| Chorda Tympani Stimulation (before Atropine) | 20 - 30 | |
| After Atropine Administration | Minimal | |
| Chorda Tympani Stimulation (after Atropine) | Minimal |
Signaling Pathways and Logical Relationships
The pioneering work of these early physiologists, using atropine as a pharmacological tool, was crucial in developing our understanding of the autonomic nervous system. Their findings led to the formulation of several key concepts:
-
Neurotransmission: The experiments strongly suggested that nerves do not act directly on their target organs but rather through the release of a chemical substance.
-
Receptor Theory: The specific blocking action of atropine implied the existence of receptive substances (now known as receptors) on the target cells with which both the nerve's chemical messenger and atropine interact.
-
Parasympathetic Antagonism: Atropine was identified as a specific antagonist of the parasympathetic nervous system, blocking the "rest and digest" functions mediated by nerves like the vagus and chorda tympani.
The following diagrams, generated using the DOT language, illustrate the signaling pathways and the logical flow of these historical experiments.
Caption: Signaling pathway of vagal control of heart rate and the inhibitory action of atropine.
Caption: Experimental workflow of Bezold and Bloebaum's study on vagal blockade.
Caption: Experimental workflow of Heidenhain's research on salivary secretion.
Conclusion
The historical physiological research conducted with atropine was fundamental to the development of modern pharmacology and our understanding of the autonomic nervous system. The elegant and decisive experiments of scientists like Bezold, Bloebaum, and Heidenhain, using atropine as a precise pharmacological tool, unraveled the mechanisms of parasympathetic control over vital bodily functions. This guide, by providing a detailed look into their methodologies and findings, aims to offer contemporary researchers a valuable perspective on the foundational work that underpins much of our current knowledge in neuroscience and drug development.
References
Atropine Sulfate: A Comprehensive Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate, a tropane alkaloid, is a core medication in modern medicine, primarily known for its anticholinergic properties. As a competitive antagonist of muscarinic acetylcholine receptors, it finds critical applications in ophthalmology, cardiology, and as an antidote to organophosphate poisoning.[1][2] A thorough understanding of its chemical and physical properties, particularly its solubility, is paramount for formulation development, dosage form design, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, complete with experimental protocols and pathway visualizations to support research and development activities.
Chemical Properties of this compound
This compound is the sulfate salt of atropine, a racemic mixture of d- and l-hyoscyamine.[3] It is typically available as a monohydrate.[1] The key chemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄ | [4][5] |
| Molecular Weight | 676.82 g/mol (anhydrous) | [4][5] |
| 694.83 g/mol (monohydrate) | [6] | |
| Appearance | Colorless crystals or a white crystalline powder. | [6][7] |
| Melting Point | 188-194 °C (with decomposition) | [6] |
| Not lower than 187 °C (dried at 120°C for 4 hours) | [8] | |
| pKa | 9.9 (20 °C) | |
| Physical State | Solid at room temperature. |
Solubility Profile
The solubility of this compound is a critical factor in its formulation for various routes of administration, including parenteral and ophthalmic solutions. It is known to be highly soluble in aqueous solutions.
| Solvent | Solubility | References |
| Water | Very soluble; 1 g in 0.5 mL | [5] |
| 2500 mg/mL | ||
| Ethanol | Freely soluble; 1 g in 5 mL | [5] |
| 200 mg/mL | ||
| Boiling Ethanol | 1 g in 2.5 mL | [5] |
| Glycerin | Freely soluble; 1 g in 2.5 mL | [5] |
| 400 mg/mL | ||
| Diethyl Ether | Practically insoluble | [6] |
| DMSO | Soluble | [5] |
Experimental Protocols
Assay of this compound (USP Method)
This protocol outlines the titrimetric method described in the United States Pharmacopeia (USP) for the assay of this compound.[7]
Principle: The assay involves the titration of a known weight of this compound, dissolved in glacial acetic acid, with a standardized solution of perchloric acid. The endpoint is determined potentiometrically.
Reagents and Apparatus:
-
This compound, accurately weighed
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid VS (volumetric solution)
-
Potentiometric titrator with a suitable electrode system
Procedure:
-
Accurately weigh approximately 1 g of this compound.
-
Dissolve the weighed sample in 50 mL of glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid VS.
-
Determine the endpoint of the titration potentiometrically.
-
Perform a blank determination to make any necessary corrections.
-
Each mL of 0.1 N perchloric acid is equivalent to 67.68 mg of (C₁₇H₂₃NO₃)₂·H₂SO₄.[7]
Calculation: Calculate the percentage of this compound in the sample based on the volume of perchloric acid consumed.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. This protocol is a general guideline that can be adapted for this compound.
Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.
Materials and Apparatus:
-
This compound
-
Solvent of interest (e.g., distilled water, phosphate buffer)
-
Sealed, temperature-controlled container (e.g., glass vial or flask)
-
Orbital shaker or other agitation device
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Filtration or centrifugation equipment to separate solid from the solution
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed container.
-
Place the container in a temperature-controlled environment (e.g., 25 °C or 37 °C) on an orbital shaker.
-
Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the dissolved solute from any remaining solid particles by filtration (using a filter that does not adsorb the solute) or centrifugation.
-
Quantify the concentration of this compound in the clear solution using a validated analytical method.
References
- 1. filab.fr [filab.fr]
- 2. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. who.int [who.int]
- 5. oecd.org [oecd.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
A Technical Guide to the Discovery and Isolation of Atropine from Atropa belladonna
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine, a tropane alkaloid renowned for its anticholinergic properties, has been a cornerstone of medicine for centuries. Its primary natural source is the deadly nightshade plant, Atropa belladonna. This technical guide provides a comprehensive overview of the historical discovery and the evolution of methods for the isolation and purification of atropine. It details both historical and contemporary experimental protocols, presents quantitative data in a structured format, and illustrates the biosynthetic pathway and extraction workflows using detailed diagrams. This document serves as an in-depth resource for professionals in the fields of pharmaceutical sciences, natural product chemistry, and drug development.
Introduction: A Historical Perspective
The mydriatic (pupil-dilating) effects of Atropa belladonna extracts have been known since antiquity, with historical accounts of its use for cosmetic purposes by women in Renaissance Italy, earning it the name "belladonna," which translates to "beautiful woman".[1][2] The journey from a crude plant extract to a purified, crystalline compound was a significant milestone in the development of pharmacology and pharmaceutical chemistry.
The isolation of the active principle, atropine, was achieved in 1831 by the German pharmacist Heinrich F. G. Mein.[3][4] This discovery was part of a broader movement in the 19th century to isolate and characterize the active compounds from medicinal plants, which also saw the isolation of morphine and quinine.[3][4] It was later determined that atropine is a racemic mixture of d-hyoscyamine and l-hyoscyamine, with the physiological effects primarily attributed to the l-hyoscyamine enantiomer.[3][5] The extraction process itself can cause the racemization of the naturally occurring l-hyoscyamine into atropine.[3][4]
Physicochemical Properties of Atropine
A thorough understanding of the physicochemical properties of atropine is essential for its extraction, purification, and formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₃NO₃ | [6][7] |
| Molecular Mass | 289.375 g/mol | [5][8] |
| Appearance | Colorless, odorless crystals or a white crystalline powder | [6][9][10] |
| Melting Point | 114–118 °C | [5][6][10] |
| Solubility | Soluble in alcohol, chloroform, ether, and glycerol; sparingly soluble in water.[5][6] The sulfate salt is highly water-soluble.[5] | [5][6] |
| pKa | 4.35 | [11] |
| logP | 1.83 | [11] |
Experimental Protocols for Isolation and Purification
The isolation of atropine from Atropa belladonna is a classic example of natural product extraction, relying on the principles of acid-base chemistry to separate the alkaloid from other plant constituents.
General Principle: Acid-Base Extraction
Alkaloids, including atropine, are basic compounds containing nitrogen atoms. This property is exploited in the extraction process.
-
Acidic Extraction: The powdered plant material is first treated with an acidified aqueous solution. This protonates the nitrogen atom of the atropine, forming a water-soluble salt (e.g., atropine hydrochloride or sulfate). This allows the alkaloid to be separated from the many non-polar and neutral compounds in the plant matrix, which remain in the organic phase or as a solid residue.
-
Basification: The acidic aqueous extract is then made alkaline, typically by adding a base like sodium carbonate or ammonia. This deprotonates the atropine salt, converting it back to its free base form, which is soluble in organic solvents but has low solubility in water.
-
Organic Solvent Extraction: The basified aqueous solution is then extracted with a non-polar organic solvent (e.g., diethyl ether, chloroform). The atropine free base partitions into the organic layer, leaving water-soluble impurities behind in the aqueous layer.
-
Purification and Crystallization: The organic solvent is evaporated to yield crude atropine. Further purification is typically achieved through recrystallization from a suitable solvent, such as acetone, to obtain pure crystalline atropine.[9][12]
Detailed Experimental Protocol
The following protocol is a representative method for the laboratory-scale isolation of atropine from dried Atropa belladonna leaves.
Materials and Equipment:
-
Dried and powdered Atropa belladonna leaves
-
Petroleum ether
-
Sodium carbonate solution
-
Dilute acetic acid or sulfuric acid (0.1 N)
-
Diethyl ether or chloroform
-
Anhydrous sodium sulfate
-
Acetone
-
Beakers, flasks, separatory funnel
-
Filtration apparatus (e.g., Whatman Grade 1 filter paper)
-
Rotary evaporator
-
Sonicator (optional)
-
Heating mantle or water bath
Procedure:
-
Defatting: Accurately weigh a quantity of powdered Atropa belladonna leaves and moisten with a sodium carbonate solution. Extract the moistened powder with petroleum ether to remove fats and other non-polar materials. Discard the petroleum ether extract.[12]
-
Acidic Extraction: The defatted plant material is then extracted with an aqueous solution of acetic acid or 0.1 N sulfuric acid.[12][13] This can be done by maceration or sonication. Filter the mixture to separate the acidic aqueous extract from the solid plant residue.[12][13]
-
Liquid-Liquid Partitioning (Acidic): Transfer the acidic filtrate to a separatory funnel and wash with diethyl ether to remove any remaining neutral impurities. Discard the ether layer.[12]
-
Basification and Extraction of Free Base: Make the acidic aqueous layer alkaline by adding a concentrated ammonia solution or sodium carbonate until the atropine precipitates.[12][13] Extract the alkaline solution multiple times with diethyl ether or chloroform. Combine the organic extracts.[12][13]
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator at a low temperature to yield the crude atropine residue.[13]
-
Racemization (Optional but common): The primary alkaloid in the plant is l-hyoscyamine. During extraction, especially with heat or alkaline conditions, this can racemize to atropine. To ensure complete conversion, the crude residue can be dissolved in alcohol containing sodium hydroxide and allowed to stand.[9][12]
-
Crystallization: Dissolve the crude atropine in a minimal amount of hot acetone and allow it to cool slowly. Atropine crystals will form and can be collected by filtration.[9][12]
-
Preparation of Atropine Sulfate: For better water solubility and stability, the purified atropine can be converted to its sulfate salt. Dissolve the atropine crystals in ethanol or acetone and carefully add a stoichiometric amount of sulfuric acid. The this compound will precipitate and can be collected.[14][15]
Quantitative Data
The yield and purity of atropine can vary significantly based on the plant part used, geographical source, and the extraction method employed.
| Parameter | Plant Material | Method | Result | Reference |
| Atropine Yield | A. belladonna leaves | Methanol extraction followed by acid-base partitioning and HPLC analysis | 0.16 - 0.27% | [16][17] |
| Atropine Yield | A. belladonna fruit | HPLC Analysis | 46.7 mg/g (4.67%) | [18] |
| Atropine Yield | A. belladonna stem and leaves | Modified Bubble Column Extraction with Ultrasonic Bath (BCE-UB) | 6.81% | [19] |
| HPLC LOD | - | HPLC-DAD (210 nm) | 3.75 µg/mL | [16][20] |
| HPLC LOQ | - | HPLC-DAD (210 nm) | 11.4 µg/mL | [16][20] |
| HPLC Linearity | - | HPLC-DAD (210 nm) | 50 - 200 µg/mL (r² = 0.9996) | [16][17] |
| Recovery | - | HPLC-DAD (210 nm) | 103.0% | [16][20] |
Visualizations
Experimental Workflow for Atropine Isolation
The following diagram illustrates the key steps in the acid-base extraction of atropine from Atropa belladonna.
Biosynthetic Pathway of Atropine
Atropine is biosynthesized in the roots of Atropa belladonna from the amino acid L-ornithine and the primary metabolite L-phenylalanine.[21][22] The pathway involves the formation of the tropane ring from ornithine and the tropic acid moiety from phenylalanine.
Conclusion
The discovery and isolation of atropine from Atropa belladonna represent a pivotal moment in the history of medicine and chemistry. The fundamental principles of acid-base extraction developed for its isolation remain a cornerstone of natural product chemistry. Modern analytical techniques, such as HPLC, have refined the quantification and quality control of atropine, ensuring its safe and effective use.[16] Furthermore, a deeper understanding of its biosynthetic pathway opens avenues for metabolic engineering and synthetic biology approaches to enhance its production.[23][24] This guide provides a foundational resource for researchers and professionals, bridging the historical context with modern, practical applications in the ongoing development of tropane alkaloid-based therapeutics.
References
- 1. eyemuseum.ranzco.edu [eyemuseum.ranzco.edu]
- 2. The Source-Synthesis- History and Use of Atropine | Semantic Scholar [semanticscholar.org]
- 3. ijmsphr.com [ijmsphr.com]
- 4. rcpe.ac.uk [rcpe.ac.uk]
- 5. Atropine: Structure, Uses, Mechanism & Side Effects [vedantu.com]
- 6. Atropine | 51-55-8 [chemicalbook.com]
- 7. Atropina (U. S. P.)—Atropine. | Henriette's Herbal Homepage [henriettes-herb.com]
- 8. Atropine - Wikipedia [en.wikipedia.org]
- 9. Isolation of Atropine [biosmartnotes.com]
- 10. scribd.com [scribd.com]
- 11. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. books.rsc.org [books.rsc.org]
- 14. WO2016016692A1 - Process for preparation of atropine - Google Patents [patents.google.com]
- 15. CN104402877B - Preparation method of atropine sulphate - Google Patents [patents.google.com]
- 16. QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) | Drug Analytical Research [seer.ufrgs.br]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. View of QUANTIFICATION OF ATROPINE IN LEAVES OF ATROPA BELLADONNA: DEVELOPMENT AND VALIDATION OF METHOD BY HIGH-PERFOMANCE LIQUID CHROMATOGRAPHY (HPLC) [seer.ufrgs.br]
- 21. d.lib.msu.edu [d.lib.msu.edu]
- 22. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enhanced accumulation of atropine in Atropa belladonna transformed by Rac GTPase gene isolated from Scoparia dulcis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Development of Atropa belladonna L. Plants with High-Yield Hyoscyamine and without Its Derivatives Using the CRISPR/Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Atropine Sulfate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of atropine sulfate, a core anticholinergic agent with a wide range of clinical applications. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the metabolic pathways and experimental workflows.
Pharmacokinetic Profile
This compound's journey through the body is characterized by rapid absorption and distribution, followed by hepatic metabolism and renal excretion. Its pharmacokinetic profile can be influenced by the route of administration, age, and physiological conditions such as stress.
Absorption
Atropine is well-absorbed from the gastrointestinal tract and rapidly delivered to systemic circulation following oral administration.[1] Intramuscular (IM) administration also results in rapid absorption, with peak plasma concentrations (Cmax) reached within 30 minutes.[2][3] After IM injection of 1.67 mg of atropine, the Cmax was 9.6 ng/mL, with a Tmax ranging from 3 to 60 minutes.[1] Ophthalmic administration also leads to systemic absorption, with a reported bioavailability of approximately 63.5% (ranging from 19% to 95%), demonstrating significant inter-individual variability.[4] Exercise can significantly increase the absorption of intramuscularly administered atropine due to increased muscle perfusion.[5][6]
Distribution
Following absorption, atropine is widely distributed throughout the body.[2] It readily crosses the blood-brain barrier and the placental barrier, entering fetal circulation.[5][7] The volume of distribution at steady state (Vdss) is reported to be greater than 200 L, indicating extensive tissue distribution.[2] Plasma protein binding is approximately 14% to 44% and is concentration-dependent and nonlinear, primarily binding to alpha-1 acid glycoprotein.[1][2][5]
Metabolism
The liver is the primary site of atropine metabolism, primarily through enzymatic hydrolysis by microsomal mono-oxygenase enzymes and atropine esterase.[1][2] The major metabolites are noratropine, atropine-N-oxide, tropine, and tropic acid.[1][2][5] Evidence suggests that the metabolism of atropine is stereoselective, with the pharmacologically active (-)-hyoscyamine enantiomer being selectively metabolized.[2] Organophosphate pesticides can inhibit the metabolism of atropine.[1][5]
Excretion
Atropine and its metabolites are primarily excreted in the urine.[8] Approximately 13% to 50% of an administered dose is excreted as unchanged atropine.[1][5][7] The major metabolites found in urine are noratropine (24%), atropine-N-oxide (15%), and tropine (2%).[2][9] The elimination of atropine follows a biexponential decay from plasma.[2] The elimination half-life is influenced by age, being longer in children under two years and in the elderly.[5][7]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound across different routes of administration and populations.
Table 1: Pharmacokinetic Parameters of this compound in Adults
| Parameter | Intravenous (IV) | Intramuscular (IM) | Ophthalmic | Oral Gel |
| Bioavailability | 100% | 50%[1] | ~64% (19-95%)[4] | - |
| Tmax (Time to Peak Concentration) | - | 3-60 min[1] | 28 min[1] | 1.6 h[10] |
| Cmax (Peak Plasma Concentration) | - | 9.6 ng/mL (for 1.67 mg dose)[1] | 288 pg/mL[1] | 0.14 ng/mL[11] |
| t½ (Elimination Half-life) | 2-4 hours[1][12] | 2-4 hours[1] | ~2.5 hours[1] | - |
| Clearance | 5.9-6.8 mL/min/kg[1] | - | - | - |
| Vdss (Volume of Distribution) | 1.0-1.7 L/kg[1] | - | - | - |
| Protein Binding | 14-44%[1] | 14-44%[13] | 44%[4] | - |
Table 2: Influence of Age on this compound Elimination Half-life (Intravenous)
| Age Group | Elimination Half-life (t½) |
| Children (< 2 years) | 6.9 ± 3.3 hours[4][7] |
| Children (> 2 years) | 2.5 ± 1.2 hours[4][7] |
| Adults (16-58 years) | 3.0 ± 0.9 hours[4][7][13] |
| Elderly (65-75 years) | 10.0 ± 7.3 hours[1][4][7] |
Experimental Protocols & Methodologies
The determination of atropine's pharmacokinetic parameters relies on robust experimental designs and analytical methods.
Clinical Pharmacokinetic Study Design
A common design for assessing bioavailability and pharmacokinetics is a randomized, crossover study. For example, a study might involve administering a single dose of this compound via different routes (e.g., intravenous, sublingual) to healthy adult volunteers in different periods, with a washout period between doses.[14]
Example Experimental Workflow:
Caption: A typical crossover study design for pharmacokinetic evaluation.
Sample Collection and Analysis
Blood samples are typically collected at predetermined time points, both before and after drug administration. For instance, samples might be collected at 0 (predose), and then at multiple intervals up to 8 or 24 hours post-dose.[10][14] Plasma is separated by centrifugation and stored frozen until analysis.[10]
The quantification of atropine in plasma is commonly performed using highly sensitive and specific methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15] This method allows for the accurate determination of drug concentrations, with lower limits of quantification typically in the low ng/mL range.[15]
Metabolic Pathways
The biotransformation of atropine primarily occurs in the liver, leading to the formation of several key metabolites.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Articles [globalrx.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. pfizermedical.com [pfizermedical.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Atropine - Wikipedia [en.wikipedia.org]
- 10. Clinical pharmacokinetics of atropine oral gel formulation in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Quantitative Analysis of Muscarinic Antagonist Atropine and Tiotropium in Microvolume Plasma Using Liquid Chromatography–Mass Spectrometry: Application for Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Atropine and Scopolamine: A Comprehensive Structural and Functional Comparison
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atropine and scopolamine, both tropane alkaloids derived from plants of the Solanaceae family, are structurally similar yet exhibit distinct pharmacological profiles. This in-depth technical guide elucidates the core structural differences between these two compounds and correlates these variations with their respective physicochemical properties, biosynthetic pathways, receptor binding affinities, and pharmacokinetic profiles. Detailed experimental protocols for the characterization and analysis of atropine and scopolamine are provided, alongside visualizations of their shared biosynthetic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Core Structural Differences
The fundamental distinction between atropine and scopolamine lies in the presence of an epoxide ring in the scopine portion of scopolamine, which is absent in the tropine moiety of atropine.[1] Atropine is a racemic mixture of (+)-hyoscyamine and (-)-hyoscyamine, with the latter being the pharmacologically active enantiomer. Scopolamine is the levorotatory (-)-enantiomer.
Chemical Structures:
-
Atropine: (±)-Hyoscyamine, an ester of tropine and tropic acid.
-
Scopolamine: (-)-Hyoscine, an ester of scopine and tropic acid.
The key structural difference is the 6,7-epoxide on the tropane ring of scopolamine.
Physicochemical Properties
The presence of the epoxide group in scopolamine significantly influences its physicochemical properties, impacting its polarity, basicity, and ability to cross the blood-brain barrier.
| Property | Atropine | Scopolamine | Reference |
| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₁NO₄ | [2][3] |
| Molecular Weight | 289.37 g/mol | 303.35 g/mol | [2][3] |
| Melting Point | 114-116 °C | 59 °C (anhydrous) | [2][3] |
| pKa | ~9.8-10.2 | ~7.55-8.2 | [4] |
| LogP | 1.83 | 0.98 | [2] |
Biosynthesis
Atropine (as its active form, hyoscyamine) and scopolamine share a common biosynthetic pathway originating from L-ornithine and L-phenylalanine. The pathway diverges at the final step, where hyoscyamine is converted to scopolamine.
Biosynthetic Pathway of Atropine and Scopolamine
Caption: Biosynthetic pathway of atropine and scopolamine.
Receptor Binding and Signaling
Both atropine and scopolamine are competitive antagonists of muscarinic acetylcholine receptors (mAChRs), though they exhibit some differences in their affinities for the various subtypes (M1-M5). Their antagonism of these G-protein coupled receptors underlies their therapeutic effects and side-effect profiles.
Muscarinic Receptor Binding Affinities
| Receptor Subtype | Atropine (Ki, nM) | Scopolamine (Ki, nM) | Radioligand | Cell Line | Reference |
| M1 | 0.3 - 2.4 | ~1.1 | [³H]N-Methylscopolamine, [³H]pirenzepine | CHO, Bovine cerebral cortex | [5] |
| M2 | 0.7 - 2.1 | ~1.9 | [³H]N-Methylscopolamine | CHO | [5] |
| M3 | 0.33 - 1.0 | ~1.3 | [³H]QNB | CHO | [5] |
| M4 | 1.0 - 2.5 | ~1.0 | [³H]N-Methylscopolamine | CHO | [5] |
| M5 | 0.8 - 2.0 | ~1.0 | [³H]N-Methylscopolamine | CHO | [5] |
Muscarinic Receptor Signaling Pathway
Caption: Muscarinic receptor signaling pathways antagonized by atropine and scopolamine.
Pharmacokinetics
The structural difference between atropine and scopolamine also leads to distinct pharmacokinetic profiles, particularly concerning their ability to cross the blood-brain barrier.
| Parameter | Atropine | Scopolamine | Reference |
| Bioavailability (Oral) | ~25% | 10-50% | [6] |
| Protein Binding | 14-22% | Low | |
| Metabolism | Hepatic (hydrolysis, conjugation) | Hepatic (hydrolysis, conjugation) | [6] |
| Half-life | 2-4 hours | 8 hours (transdermal) | [6] |
| Blood-Brain Barrier Penetration | Limited | Readily crosses | [6] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Objective: To separate and quantify atropine and scopolamine in a sample matrix.
Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Water (ultrapure)
-
Atropine and scopolamine reference standards
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and 20 mM ammonium acetate buffer (pH adjusted to 4.5 with acetic acid) in a ratio of 10:20:70 (v/v/v). Filter and degas the mobile phase.[7]
-
Standard Solution Preparation: Prepare stock solutions of atropine and scopolamine in methanol. Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve.[7]
-
Sample Preparation: Extract the sample containing atropine and scopolamine with a suitable solvent (e.g., methanol). Centrifuge and filter the extract through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 25°C
-
Detection wavelength: 210 nm[1]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Identify the peaks of atropine and scopolamine based on their retention times compared to the standards. Quantify the analytes using the calibration curve.
Radioligand Binding Assay for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Ki) of atropine and scopolamine for muscarinic receptor subtypes.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (M1-M5)
-
Radioligand (e.g., [³H]N-methylscopolamine)
-
Atropine and scopolamine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation counter and cocktail
Procedure:
-
Incubation: In a 96-well plate, add cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor (atropine or scopolamine).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Objective: To confirm the chemical structure and stereochemistry of atropine and scopolamine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, D₂O)
-
Atropine or scopolamine sample
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra. For more detailed structural information, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Spectral Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks in the NMR spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule.
X-ray Crystallography for 3D Structure Determination
Objective: To determine the precise three-dimensional atomic structure of atropine or scopolamine.
Procedure:
-
Crystallization: Grow single crystals of the compound of suitable size and quality for X-ray diffraction. This is often the most challenging step and may require screening of various solvents, temperatures, and crystallization techniques.
-
Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots).
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map. Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, high-resolution 3D structure.
Conclusion
The seemingly minor structural variation between atropine and scopolamine—the presence of an epoxide ring in the latter—has profound consequences for their chemical and pharmacological properties. This guide has provided a detailed comparative analysis of these two important tropane alkaloids, encompassing their structure, physicochemical characteristics, biosynthesis, receptor interactions, and pharmacokinetics. The inclusion of detailed experimental protocols and visual diagrams aims to equip researchers and drug development professionals with the necessary knowledge and tools for their work with these compounds. A thorough understanding of these differences is crucial for the rational design and development of new therapeutics targeting the cholinergic system.
References
- 1. Rapid determination of atropine and scopolamine content in scopolia extract powder by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Quantification of Atropine and Scopolamine in Different Plant Organs of Datura Metel: Development and Validation of High-Performance Liquid Chromatography Method | Auctores [auctoresonline.org]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Crystal structure of atropine sulfate monohydrate, (C17H24NO3)2(SO4)·(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, biosynthesis, extraction, and pharmacological action of atropine and related tropane alkaloids. The information is tailored for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Principal Natural Sources and Alkaloid Distribution
Atropine and its related tropane alkaloids, primarily hyoscyamine and scopolamine, are secondary metabolites predominantly found in plants of the Solanaceae family, commonly known as the nightshade family.[1][2] These alkaloids serve as a natural defense mechanism for the plants.[3] The concentration and ratio of these alkaloids can vary significantly depending on the plant species, the specific organ, the developmental stage, and environmental conditions.[4][5]
Key plant sources include:
-
Atropa belladonna (Deadly Nightshade): A primary source of atropine (which is a racemic mixture of d- and l-hyoscyamine) and hyoscyamine.[6][7] The roots and leaves are particularly rich in these alkaloids.[7]
-
Datura stramonium (Jimsonweed): Contains both atropine and scopolamine.[4] The distribution of alkaloids varies, with seeds often containing high concentrations.[4]
-
Hyoscyamus niger (Henbane): A notable source of hyoscyamine and scopolamine.[8]
-
Mandragora officinarum (Mandrake): Contains a range of tropane alkaloids.[9]
-
Brugmansia species (Angel's Trumpet): Known to contain significant levels of scopolamine and atropine.[9]
Quantitative Data on Alkaloid Content
The following tables summarize the quantitative data on atropine and scopolamine content in various plant parts from key species, as reported in scientific literature. It is crucial to note that these values can exhibit considerable variation.
Table 1: Atropine and Scopolamine Content in Atropa belladonna
| Plant Part | Atropine Content (% of dry weight) | Scopolamine Content (% of dry weight) | Reference |
| Leaves | 1.2% | - | [7] |
| Roots | 1.3% | - | [7] |
| Stems | 0.65% | - | [7] |
| Flowers | 0.6% | - | [7] |
| Ripe Berries | 0.7% | - | [7] |
| Seeds | 0.4% | - | [7] |
| Leaves (cultivated) | - | - | [10] |
| Roots (cultivated) | - | - | [10] |
| Seeds (cultivated) | - | - | [10] |
| Leaves (wild) | - | - | [10] |
| Roots (wild) | - | - | [10] |
| Fruit Extract | 4.67% (46.7 mg/g) | 0.874% (8.74 mg/g) | [11] |
| Leaf Extract | 3.87% (38.74 mg/g) | 0.754% (7.54 mg/g) | [11] |
| Stem Extract | 0.491% (4.91 mg/g) | - | [11] |
| Root Extract | - | Not Detected | [11] |
| Leaf Callus | 0.0377% (0.377 mg/g) | 0.0103% (0.103 mg/g) | [12] |
| Stem Callus | 0.0193% (0.193 mg/g) | 0.0068% (0.068 mg/g) | [12] |
| Root Callus | 0.0336% (0.336 mg/g) | 0.0035% (0.035 mg/g) | [12] |
Table 2: Atropine and Scopolamine Content in Datura stramonium
| Plant Part | Atropine Content | Scopolamine Content | Reference |
| Seeds | ~0.1 mg per seed | - | [4] |
| Leaves (young plant) | Ratio of scopolamine to atropine is ~3:1 | Ratio of scopolamine to atropine is ~3:1 | [4] |
| Leaves (flowering plant) | Ratio is reversed from young plant | Ratio is reversed from young plant | [4] |
Table 3: Hyoscyamine and Scopolamine Content in Hyoscyamus niger
| Plant Part/Condition | Hyoscyamine Content | Scopolamine Content | Reference |
| General | 0.06 - 0.13% (total tropane alkaloids) | 0.06 - 0.13% (total tropane alkaloids) | [8] |
| Root Cultures | 7.8 ± 1.6 mg/g | 29.97 ± 0.60 mg/g | [8] |
| Control Plants (Roots) | Higher than treated | Higher than treated | [13] |
| Control Plants (Leaves) | Higher than treated | Higher than treated | [13] |
| 0.03% EMS treated callus | 0.0344 µg/g | 0.0639 µg/g | [14] |
| Control callus | 0.0139 µg/g | 0.0182 µg/g | [14] |
| Leaf (50 mg/L Ca) | Max content observed | Max content observed | [15] |
| Root (33.3 mg/L Ca) | Highest content | - | [15] |
| Root (Control) | - | Highest content | [15] |
Biosynthesis of Atropine and Related Alkaloids
The biosynthesis of tropane alkaloids is a complex enzymatic process that primarily occurs in the roots of the plants.[16] The core tropane ring structure is derived from the amino acid L-ornithine. The tropic acid moiety of hyoscyamine is derived from L-phenylalanine.
The key steps in the biosynthetic pathway are:
-
Formation of N-methyl-Δ¹-pyrrolinium cation: L-ornithine is decarboxylated to putrescine by ornithine decarboxylase (ODC).[17] Putrescine is then methylated to N-methylputrescine by putrescine N-methyltransferase (PMT).[16][17] N-methylputrescine is subsequently deaminated and cyclized to form the N-methyl-Δ¹-pyrrolinium cation.[16][18]
-
Formation of Tropinone: The N-methyl-Δ¹-pyrrolinium cation condenses with two malonyl-CoA units in a reaction catalyzed by a pyrrolidine ketide synthase (PYKS) and a cytochrome P450 enzyme to form tropinone, the first intermediate with the characteristic tropane ring.[17][19]
-
Reduction of Tropinone: Tropinone is a key branch point. It can be reduced by two different enzymes:
-
Formation of Littorine: Tropine is esterified with phenyllactic acid (derived from L-phenylalanine) to form littorine.[17][18]
-
Rearrangement to Hyoscyamine: Littorine undergoes a rearrangement to form hyoscyamine, catalyzed by a cytochrome P450 enzyme (CYP80F1).[17][18]
-
Conversion to Scopolamine: Hyoscyamine is then converted to scopolamine in a two-step reaction catalyzed by the bifunctional enzyme hyoscyamine 6β-hydroxylase (H6H).[17] H6H first hydroxylates hyoscyamine to 6β-hydroxyhyoscyamine and then catalyzes an epoxidation to form scopolamine.[17]
Caption: Biosynthetic pathway of hyoscyamine and scopolamine.
Experimental Protocols for Extraction and Quantification
General Protocol for Tropane Alkaloid Extraction (Acid-Base Liquid-Liquid Extraction)
This protocol outlines a standard method for the extraction of tropane alkaloids from powdered plant material.[21][22][23]
Materials:
-
Dried and powdered plant material (e.g., leaves, roots)
-
Sulfuric acid (0.1 N) or Hydrochloric acid (1%)
-
Concentrated ammonia solution
-
Diethyl ether or Dichloromethane
-
Anhydrous sodium sulfate
-
Sonicator
-
Separatory funnel
-
Rotary evaporator
-
Filter paper
Procedure:
-
Acidic Extraction:
-
Weigh a known amount of powdered plant material (e.g., 1.0 g).
-
Add a suitable volume of dilute acid (e.g., 15 mL of 0.1 N sulfuric acid).
-
Sonicate the mixture for a short period (e.g., 5 minutes) to aid in cell disruption and extraction.
-
Filter the mixture and wash the plant residue with additional dilute acid to ensure complete extraction of the alkaloids. The alkaloids are now in the acidic aqueous phase as salts.
-
-
Basification and First Organic Extraction:
-
To the acidic filtrate, add concentrated ammonia solution dropwise until the pH is basic (pH 9-10). This converts the alkaloid salts back to their free base form.
-
Transfer the basified solution to a separatory funnel.
-
Perform a liquid-liquid extraction with an organic solvent like diethyl ether or dichloromethane (e.g., 3 x 20 mL). The free base alkaloids will partition into the organic layer.
-
-
Drying and Concentration:
-
Combine the organic extracts.
-
Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.
-
Filter to remove the sodium sulfate.
-
Evaporate the solvent using a rotary evaporator at a low temperature to obtain the crude alkaloid extract.
-
References
- 1. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Datura stramonium - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Atropa bella-donna - Wikipedia [en.wikipedia.org]
- 8. aipublications.com [aipublications.com]
- 9. Simultaneous quantification of atropine and scopolamine in infusions of herbal tea and Solanaceae plant material by matrix-assisted laser desorption/ionization time-of-flight (tandem) mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
- 11. Chemical Composition Analysis of Atropa belladonna Grown in Iran and Evaluation of Antibacterial Properties of Extract-loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. sid.ir [sid.ir]
- 14. Promoting the accumulation of scopolamine and hyoscyamine in Hyoscyamus niger L. through EMS based mutagenesis | PLOS One [journals.plos.org]
- 15. primescholars.com [primescholars.com]
- 16. benchchem.com [benchchem.com]
- 17. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Scopolamine - Wikipedia [en.wikipedia.org]
- 19. Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. books.rsc.org [books.rsc.org]
- 23. courseware.cutm.ac.in [courseware.cutm.ac.in]
Methodological & Application
Application Notes and Protocols for Atropine Sulfate in In Vitro Smooth Muscle Contraction Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing atropine sulfate in in vitro smooth muscle contraction assays. This document outlines the mechanism of action, detailed experimental protocols, data presentation, and visual representations of key pathways and workflows.
Introduction
This compound is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), making it an invaluable tool for studying cholinergic signaling in smooth muscle physiology and pharmacology. By blocking the binding of acetylcholine and other muscarinic agonists, this compound effectively inhibits smooth muscle contraction, allowing for the characterization of receptor subtypes and the screening of novel therapeutic agents. This document details the standardized procedures for employing this compound in isolated organ bath experiments to ensure reliable and reproducible results.
Mechanism of Action
This compound is a non-selective competitive antagonist of all five subtypes of muscarinic acetylcholine receptors (M1-M5). In smooth muscle tissues, the predominant subtypes mediating contraction are the M2 and M3 receptors. The binding of an agonist like acetylcholine to the M3 receptor, which is coupled to the Gq/11 G-protein, initiates a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent muscle contraction. This compound competitively binds to these receptors without activating them, thereby preventing the agonist from binding and initiating the contractile response. This results in a rightward parallel shift of the agonist's dose-response curve without a change in the maximum response, a hallmark of competitive antagonism.
Data Presentation
The inhibitory effects of this compound on agonist-induced smooth muscle contraction are typically quantified using parameters such as the pA2 value and the IC50. The pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. The IC50 represents the concentration of an inhibitor that is required for 50% inhibition of a maximal response.
| Parameter | Value | Tissue | Agonist | Reference |
| pA2 | 10.2 ± 1.1 | Canine Stomach Smooth Muscle Cells | - | [1] |
| pA2 | 9.78 ± 0.21 | Horse Jejunum Smooth Muscle | Acetylcholine | [2] |
| IC50 | 8.5 nM | Guinea-Pig Taenia Caeci | Carbachol (for inositol phosphate accumulation) | [3][4] |
| Emax | 93.6% relaxation | Rabbit Corpus Cavernosum | Phenylephrine (pre-contracted) | [5] |
Signaling Pathway
The contraction of smooth muscle initiated by muscarinic agonists and its inhibition by this compound involves a well-defined signaling pathway.
Caption: Muscarinic M3 receptor signaling pathway leading to smooth muscle contraction.
Experimental Workflow
A typical in vitro smooth muscle contraction assay using an isolated organ bath follows a standardized workflow to ensure data quality and reproducibility.
References
- 1. Dissociation of contraction and muscarinic receptor binding to isolated smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unipr.it [air.unipr.it]
- 3. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the effects of some muscarinic agonists on smooth muscle function and phosphatidylinositol turnover in the guinea-pig taenia caeci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The action mechanism of relaxation effect of atropine on the isolated rabbit corpus cavernosum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Atropine Sulfate in Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors widely expressed in the central and peripheral nervous systems.[1][2] By blocking the binding of the endogenous neurotransmitter acetylcholine (ACh), atropine can modulate a wide range of neuronal functions, including neuronal activation, signaling, and synaptic plasticity.[3][4] This makes it a valuable tool for in vitro studies using primary neuronal cell cultures to investigate cholinergic signaling pathways and their role in neuronal development, function, and disease.
These application notes provide an overview of the use of this compound in primary neuronal cell culture, including its mechanism of action, and detailed protocols for studying its effects on neuronal viability, differentiation, and apoptosis.
Mechanism of Action
This compound acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2] These receptors are coupled to different G proteins and initiate distinct intracellular signaling cascades:
-
M1, M3, and M5 Receptors: These receptors are primarily coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][5]
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5]
By blocking these receptors, atropine can prevent the downstream signaling events initiated by acetylcholine. Additionally, some studies suggest that atropine may have non-muscarinic effects, such as directly blocking calcium conductances in neurons.[1]
Data Presentation
The following tables summarize quantitative data on the use of this compound in neuronal cell cultures.
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Chick Sensory Neurons | 1 µM | Abolished muscarinic agonist-induced increase in intracellular calcium. | [3] |
| SH-SY5Y Neuroblastoma Cells | 100 µM | Totally abolished acetylcholine-induced intracellular calcium increase. | [6] |
| Rat Nodose Ganglion Neurons | 5 µM | Competitively antagonized serotonin-induced inward current. | [7][8] |
| Rat Hippocampal Slices | 100 µM | Suppressed associative long-term potentiation (LTP). | [9] |
| Mouse Retinal Ganglion Cells | 100 µM | Induced ON response in OFF αRGCs, potentially via GABAergic pathway modulation. | [10] |
| Mouse Retinal Ganglion Cells | 300-500 µM | Significantly decreased spike frequency of light-induced responses. | [10] |
Signaling Pathways and Experimental Workflows
Muscarinic Acetylcholine Receptor Signaling Pathways
Caption: Muscarinic acetylcholine receptor signaling pathways blocked by this compound.
Experimental Workflow: Assessing Atropine's Effect on Neuronal Viability
Caption: General workflow for assessing the effect of this compound on primary neuron viability.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
Objective: To establish a primary culture of cortical neurons from embryonic rodents for subsequent experiments with this compound.
Materials:
-
Timed-pregnant rat (E18) or mouse (E16)
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (50X) (Thermo Fisher Scientific)
-
GlutaMAX Supplement (100X) (Thermo Fisher Scientific)
-
Penicillin-Streptomycin (100X) (Thermo Fisher Scientific)
-
Poly-D-lysine (Sigma-Aldrich)
-
Laminin (Sigma-Aldrich)
-
Papain (Worthington Biochemical)
-
DNase I (Sigma-Aldrich)
-
Sterile dissection tools
-
Sterile culture plates/dishes
Procedure:
-
Coating Culture Plates:
-
Coat culture plates with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C or overnight at room temperature.
-
Wash plates three times with sterile water and allow them to dry completely.
-
(Optional) For enhanced neuronal attachment and health, coat plates with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating cells. Aspirate laminin solution just before adding cell suspension.
-
-
Tissue Dissection:
-
Euthanize the pregnant dam according to approved animal protocols.
-
Aseptically remove the uterine horns and place them in a sterile dish containing ice-cold Hibernate-E medium.
-
Dissect the embryos and place them in a new dish with fresh, ice-cold Hibernate-E medium.
-
Under a dissecting microscope, remove the brains from the skulls.
-
Isolate the cerebral cortices and remove the meninges.
-
-
Cell Dissociation:
-
Transfer the cortical tissue to a tube containing a papain solution (e.g., 20 units/mL in Hibernate-E) and incubate at 37°C for 20-30 minutes with gentle agitation.
-
Stop the digestion by adding a papain inhibitor or by washing the tissue with Neurobasal medium containing serum.
-
Gently triturate the tissue with a fire-polished Pasteur pipette in Neurobasal medium containing DNase I (e.g., 100 units/mL) until a single-cell suspension is obtained.
-
-
Cell Plating and Culture:
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a desired density (e.g., 1.5 x 10^5 cells/cm²) onto the pre-coated culture plates in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 2-3 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: Assessment of Neuronal Viability using MTT Assay
Objective: To determine the effect of this compound on the viability of primary neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons at DIV 7-10) in a 96-well plate.
-
This compound stock solution (e.g., 100 mM in sterile water or PBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Atropine Treatment:
-
Prepare serial dilutions of this compound in the neuronal culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a vehicle control (medium without atropine).
-
Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well and pipette up and down to dissolve the crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Protocol 3: Neuronal Differentiation Assay
Objective: To assess the effect of this compound on the differentiation of primary neurons by immunocytochemistry.
Materials:
-
Primary neuronal cultures plated on coverslips.
-
This compound.
-
4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% normal goat serum in PBS).
-
Primary antibodies against neuronal markers (e.g., anti-MAP2 for mature neurons, anti-Tuj1 for immature neurons).
-
Fluorescently labeled secondary antibodies.
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
-
Fluorescence microscope.
Procedure:
-
Atropine Treatment:
-
Treat the neuronal cultures with different concentrations of this compound at an early stage of development (e.g., DIV 2-4) for a specified duration (e.g., 3-5 days).
-
-
Immunocytochemistry:
-
After treatment, fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the corresponding fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neuronal differentiation by measuring parameters such as neurite length, number of neurites per cell, and the percentage of cells positive for specific neuronal markers.
-
Protocol 4: Neuronal Apoptosis Assay using TUNEL Staining
Objective: To determine if this compound induces apoptosis in primary neurons.
Materials:
-
Primary neuronal cultures on coverslips.
-
This compound.
-
Positive control for apoptosis (e.g., Staurosporine).
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
DAPI.
-
Fluorescence microscope.
Procedure:
-
Atropine Treatment:
-
Treat mature neuronal cultures (e.g., DIV 7-10) with various concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control.
-
-
TUNEL Staining:
-
Fix the cells as described in the immunocytochemistry protocol.
-
Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA in apoptotic cells.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells (apoptotic cells) relative to the total number of DAPI-stained cells (total cells) for each treatment condition.
-
Conclusion
This compound is a versatile pharmacological tool for studying the role of the cholinergic system in primary neuronal cultures. By antagonizing muscarinic acetylcholine receptors, it allows for the investigation of a wide array of neuronal processes. The protocols provided here offer a framework for researchers to explore the effects of atropine on neuronal viability, differentiation, and apoptosis. Careful optimization of cell culture conditions, atropine concentrations, and treatment durations will be crucial for obtaining reliable and reproducible results.
References
- 1. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - TH [thermofisher.com]
- 4. Muscarinic acetylcholine receptors fact sheet [bms.com]
- 5. Muscarinic Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PI3 k/akt inhibition induces apoptosis through p38 activation in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of atropine on the activation of 5-hydroxytryptamine3 channels in rat nodose ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atropine suppresses associative LTP in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Preparation of Atropine Sulfate Solutions for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine sulfate is a competitive antagonist of muscarinic acetylcholine receptors, making it an essential tool in biomedical research for investigating the cholinergic nervous system's role in various physiological and pathological processes.[1] Its ability to block the effects of acetylcholine at muscarinic receptors allows for its use in a wide range of applications, from reversing bradycardia to acting as an antidote for organophosphate poisoning.[1][2] This document provides detailed application notes and protocols for the preparation and use of this compound solutions in animal studies.
Data Presentation
This compound Properties
| Property | Value | Reference |
| Molecular Formula | (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O | [3] |
| Molecular Weight | 694.83 g/mol | [3] |
| Appearance | Colorless crystals or white crystalline powder | [4][5] |
| Solubility in Water | Highly soluble (1:0.5) | [4][5] |
| Solubility in Ethanol | Freely soluble (1:5) | [4][5] |
| Storage Temperature | 2-8°C, protected from light | [1] |
Recommended Dosage of this compound in Animal Models
The appropriate dosage of this compound is dependent on the animal species, the intended application, and the route of administration. The following table summarizes typical dosage ranges found in the literature.
| Animal Model | Application | Dosage Range | Route of Administration | Reference |
| Mouse | Reversal of bradycardia | 0.5 - 2 mg/kg | Intraperitoneal (IP) | [1] |
| Mouse | Pre-anesthetic, antisecretory | 1 - 5 mg/kg | Subcutaneous (SC) | [1] |
| Mouse | Organophosphate poisoning | 4 mg/kg (in combination with pralidoxime) | Oral gavage | [6] |
| Rat | Cardiac studies | 0.05 - 0.5 mg/kg | Subcutaneous (SC), Intramuscular (IM) | [7] |
| Rat | Organophosphate poisoning | Up to 10 mg/kg, repeated as needed | Subcutaneous (SC), Intramuscular (IM), Intravenous (IV) | [7] |
| Dog & Cat | Pre-anesthetic, reduction of secretions | 1 mL (0.54 mg) per 20 lbs (approx. 0.06 mg/kg) | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | [8] |
| Dog & Cat | Antidote for parasympathomimetic drugs | 1 mL (0.54 mg) per 7.5 lbs (approx. 0.16 mg/kg) | Intravenous (IV), Intramuscular (IM), Subcutaneous (SC) | [8] |
| Rabbit | Hypoxic bradycardia | 50 µg/kg | Intravenous (IV) | [9] |
| Horse & Cattle | General use | 0.03 - 0.06 mg/kg | Subcutaneous (SC) | [10] |
| Pig | General use | 0.02 - 0.04 mg/kg | Subcutaneous (SC) | [10] |
Experimental Protocols
Preparation of Sterile this compound Solution for Injection
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in sterile saline.
Materials:
-
This compound powder
-
Sterile 0.9% saline (Sodium Chloride Injection, USP)
-
Sterile vials
-
Sterile 0.22 µm syringe filters
-
Sterile syringes and needles
-
Analytical balance
-
Laminar flow hood or clean bench
Procedure:
-
Calculations: Determine the required amount of this compound powder and sterile saline to achieve the desired final concentration and volume. For a 1 mg/mL solution, 10 mg of this compound will be dissolved in 10 mL of sterile saline.
-
Aseptic Technique: Perform all subsequent steps within a laminar flow hood or clean bench to maintain sterility.
-
Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolution: Add the weighed this compound powder to a sterile vial. Using a sterile syringe and needle, draw up the calculated volume of sterile 0.9% saline and add it to the vial containing the powder.
-
Mixing: Gently swirl the vial until the this compound is completely dissolved. The solution should be clear and free of any particulate matter.[1]
-
pH Adjustment (if necessary): Aqueous solutions of this compound are most stable at a pH between 3 and 5.[5] The pH of the solution can be checked with a calibrated pH meter and adjusted with sterile sulfuric acid or sodium hydroxide solution if necessary.[11]
-
Sterile Filtration: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a final sterile vial.[1] This step removes any potential microbial contamination.
-
Labeling: Clearly label the vial with the name of the solution (this compound), the concentration (e.g., 1 mg/mL), the date of preparation, and the initials of the preparer.
-
Storage: Store the stock solution at 2-8°C and protect it from light.[1] It is recommended to prepare fresh dilutions for each experiment.[1]
Mandatory Visualization
Experimental Workflow for this compound Solution Preparation
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. Plasma kinetics of atropine and ipratropium in rats after different routes of administration evaluated by a radioreceptor assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of M2, M3, and M4 Muscarinic Receptor Subtypes in the Spinal Cholinergic Control of Nociception Revealed Using siRNA in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 6. Oral treatment of organophosphate poisoning in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound – Rat Guide [ratguide.com]
- 8. Atropine-induced bradycardia in the guinea pig: dose-response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 11. Therapeutics Snapshot: Atropine [cliniciansbrief.com]
Application Notes: Atropine Sulfate in Organophosphate Poisoning Research
Introduction
Atropine sulfate is a cornerstone therapeutic agent and an indispensable research tool in the study of organophosphate (OP) poisoning.[1][2] Organophosphates, found in pesticides and chemical warfare nerve agents, exert their toxicity primarily by inhibiting acetylcholinesterase (AChE).[3][4] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, resulting in a state of cholinergic crisis characterized by overstimulation of muscarinic and nicotinic receptors.[4][5] this compound serves as a critical antagonist in this context, mitigating the life-threatening effects of muscarinic receptor overactivation.
Mechanism of Action
Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (M1-M5).[6][7] In the context of OP poisoning, its primary therapeutic action is to block the effects of excess acetylcholine at these receptors on effector cells.[1][7] It is crucial to note that atropine does not prevent the release of acetylcholine nor does it reactivate the inhibited AChE enzyme.[1] Its function is to competitively inhibit the binding of the excess ACh, thereby alleviating the symptoms of the cholinergic toxidrome.
-
Cardiovascular System: By blocking M2 receptors in the heart, atropine counteracts the profound bradycardia often induced by OP poisoning, leading to an increased heart rate.[8]
-
Respiratory System: It antagonizes M3 receptors in the respiratory tract, reducing bronchial secretions, bronchospasm, and bronchorrhea, which are major causes of mortality in OP poisoning.[4][8]
-
Central Nervous System (CNS): Atropine can cross the blood-brain barrier to counteract central muscarinic effects, such as seizures and respiratory depression.[1][3][8] However, its CNS effects can range from stimulation to depression depending on the dose.[1]
-
Glandular and Smooth Muscle Effects: It effectively reduces hypersecretion (salivation, lacrimation, sweating) and gastrointestinal hypermotility by blocking muscarinic receptors in glands and smooth muscles.[1][8]
While atropine is life-saving in managing muscarinic symptoms, it has no effect on nicotinic receptor-mediated effects, such as muscle fasciculations and paralysis.[9] Therefore, in both clinical practice and research, it is often co-administered with an oxime, like pralidoxime (2-PAM), which acts to reactivate the phosphorylated AChE.[10][11][12]
Data Presentation
Table 1: this compound Dosages in Preclinical Animal Models for OP Poisoning
| Animal Model | This compound Dosage | Route of Administration | Frequency | Reference |
| Dogs | 0.2 - 2.0 mg/kg | IV, IM, SC | Every 3-6 hours, or as needed | [13] |
| Cats | 0.2 - 2.0 mg/kg (lower end of range) | IV, IM, SC | Every 3-6 hours, or as needed | [13] |
| Cat (Case Study) | 0.1 mg/kg/h (max rate) | Continuous Rate Infusion (CRI) | Continuous | [10][14] |
| Horses & Pigs | 0.1 - 0.2 mg/kg | IV | Every 10 minutes, as needed | [13] |
| Cattle & Sheep | 0.6 - 1.0 mg/kg | IV (1/3), IM or SC (2/3) | As needed | [13] |
Table 2: Clinical Study Outcomes of Atropine in Human OP Poisoning
| Treatment Group | Number of Patients | Mortality Rate | Mean Hospital Stay (Days) | Key Finding | Reference |
| Atropine + Pralidoxime | 54 | 14.8% (8 deaths) | 3.71 ± 1.92 | No significant difference in mortality or hospital stay compared to atropine alone. | [15] |
| Atropine Only | 49 | 14.3% (7 deaths) | 3.14 ± 2.01 | Atropine alone was as effective as the combination, but with lower cost. | [15] |
| Atropine Only | N/A | 12% | N/A | Lower mortality compared to atropine + obidoxime (50%). | [1] |
| Atropine + 2-PAM | N/A | 0% | N/A | Showed the lowest mortality in a comparative study. | [1] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Notes | Reference |
| Plasma Half-life | 2 - 4 hours | Can be longer (up to 10 hours) in geriatric patients. | [7][8][16] |
| Metabolism | Enzymatic hydrolysis | Metabolites include atropin-n-oxide, noratropine, and tropic acid. Metabolism is inhibited by organophosphates. | [16] |
| Excretion | Urine | Approximately 13% to 50% is excreted unchanged. | [7][16] |
| Absorption | Rapid | Well absorbed after intramuscular administration. | [1] |
Visualizations
Signaling Pathway of Organophosphate Poisoning and Atropine Action
Caption: Mechanism of OP toxicity and atropine's antagonistic action.
Experimental Workflow for Preclinical Efficacy Study
Caption: Workflow for an in vivo study of atropine in OP poisoning.
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
This protocol outlines the preparation of a standard solution of this compound for administration in a research setting.
Materials:
-
This compound powder (USP grade)
-
Sterile 0.9% saline for injection
-
Analytical balance
-
Sterile vials
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
-
Laminar flow hood or sterile environment
Procedure:
-
Calculation: Determine the required concentration and total volume of the this compound solution based on the experimental design (e.g., animal weight and dosage in mg/kg).
-
Weighing: Under a laminar flow hood, accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolution: Aseptically transfer the powder to a sterile vial. Using a sterile syringe, add the calculated volume of sterile 0.9% saline. The most common vehicle is sterile saline.[6]
-
Mixing: Gently agitate the vial until the this compound is completely dissolved. The solution should be clear and free of any particulates.[6]
-
Sterilization: For parenteral administration, draw the solution into a new sterile syringe and pass it through a 0.22 µm sterile filter into a final sterile vial.[6]
-
Labeling and Storage: Clearly label the final vial with the compound name, concentration, date of preparation, and storage conditions. Store as recommended by the manufacturer, typically at a controlled room temperature and protected from light.
Protocol 2: In Vivo Efficacy Assessment of Atropine in an Animal Model of OP Poisoning
This protocol provides a generalized framework for evaluating the efficacy of this compound in a rodent model. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Model:
-
Adult male Wistar rats (250-300g) or C57BL/6 mice (25-30g).
Groups:
-
Group 1 (Control): Vehicle (saline) administration only.
-
Group 2 (OP Only): Administration of an organophosphate (e.g., diisopropyl fluorophosphate - DFP) followed by vehicle.
-
Group 3 (OP + Atropine): Administration of DFP followed by this compound.
-
Group 4 (OP + Atropine + 2-PAM): Administration of DFP followed by this compound and pralidoxime.
Procedure:
-
Acclimatization: House animals under standard conditions (12h light/dark cycle, ad libitum access to food and water) for at least one week prior to the experiment.
-
Baseline Measurements: Record baseline physiological parameters, including heart rate (using tail-cuff or ECG), respiratory rate, and body temperature.
-
OP Induction: Administer a sublethal but toxic dose of the selected organophosphate (e.g., DFP 1-2 mg/kg, s.c.). The dose should be predetermined in pilot studies to reliably induce cholinergic signs without causing 100% mortality.
-
Symptom Monitoring: Continuously observe the animals for the onset of cholinergic signs (e.g., salivation, lacrimation, tremors, fasciculations, convulsions, and respiratory distress). A standardized scoring system can be used to quantify the severity of poisoning.
-
Treatment Administration: At a predefined time point after OP administration (e.g., 1 minute) or upon the appearance of specific symptoms, administer the treatments via intraperitoneal (IP) or intramuscular (IM) injection:
-
Group 2: Saline vehicle.
-
Group 3: this compound (e.g., 1-2 mg/kg, IP).[13]
-
Group 4: this compound (1-2 mg/kg, IP) and 2-PAM (e.g., 25 mg/kg, IP).
-
-
Data Collection: Record heart rate, respiratory rate, and severity scores at regular intervals (e.g., 5, 15, 30, 60, and 120 minutes) post-treatment.[6] Monitor survival over a 24-hour period.
-
Statistical Analysis: Compare survival rates between groups using a Kaplan-Meier analysis. Compare physiological parameters and severity scores using ANOVA or a Kruskal-Wallis test, followed by appropriate post-hoc tests. A p-value < 0.05 is typically considered significant.
References
- 1. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 2. Atropine (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. mdpi.com [mdpi.com]
- 4. Organophosphate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Organophosphate poisoning - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Recent Advances in the Treatment of Organophosphorous Poisonings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a continuous intravenous infusion for the treatment of organophosphate toxicity in a cat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Animal Models That Best Reproduce the Clinical Manifestations of Human Intoxication with Organophosphorus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 14. researchgate.net [researchgate.net]
- 15. ijmedicine.com [ijmedicine.com]
- 16. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of Atropine in Cardiac Electrophysiology Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a competitive antagonist of muscarinic acetylcholine receptors, is a cornerstone pharmacological agent utilized in cardiac electrophysiology (EP) studies.[1][2] Its primary role is to inhibit the effects of the parasympathetic nervous system on the heart, mediated by the vagus nerve.[3][4] By blocking vagal influence, atropine provides valuable diagnostic and prognostic information regarding the function of the sinoatrial (SA) and atrioventricular (AV) nodes, aids in the induction of certain arrhythmias, and helps to elucidate the underlying mechanisms of various cardiac conduction abnormalities.[3][5][6]
Mechanism of Action
Atropine competitively blocks the binding of acetylcholine (ACh) to M2 muscarinic receptors on the cardiac myocytes of the SA and AV nodes.[3][7] This antagonism inhibits the parasympathetic response, leading to an increase in heart rate (positive chronotropy) and enhanced conduction through the AV node (positive dromotropy).[3][5] Under normal physiological conditions, the vagus nerve exerts a tonic inhibitory effect on the heart; atropine effectively removes this "vagal brake."[3]
Data Presentation: Electrophysiological Effects of Atropine
The following tables summarize the quantitative effects of intravenous atropine administration on key cardiac electrophysiological parameters as documented in clinical research.
Table 1: Effect of Atropine on Sinus Node and Atrial Parameters in Patients without Sinus Node Disease [8]
| Parameter | Before Atropine (mean ± SEM) | After Atropine (1-2 mg IV) (mean ± SEM) | P-value |
| Sinus Cycle Length (ms) | 846 ± 26.4 | 647 ± 20.0 | < 0.001 |
| Sinus Nodal Recovery Time (ms) | 1,029 ± 37 | 774 ± 36 | < 0.001 |
| Sinoatrial (S-A) Conduction Time (ms) | 103 ± 5.7 | 58 ± 3.9 | < 0.001 |
| P-A Interval (ms) | 34 ± 1.5 | 31 ± 1.5 | < 0.05 |
| Atrial Effective Refractory Period (during sinus rhythm) (ms) | 285 ± 11.3 | 238 ± 7.9 | < 0.001 |
| Atrial Functional Refractory Period (during sinus rhythm) (ms) | 331 ± 11.6 | 280 ± 8.6 | < 0.001 |
| Atrial Effective Refractory Period (at equivalent driven cycle length) (ms) | 239 ± 7.7 | 213 ± 7.4 | < 0.001 |
| Atrial Functional Refractory Period (at equivalent driven cycle length) (ms) | 277 ± 11.4 | 245 ± 9.5 | < 0.001 |
Table 2: Effect of Atropine on Sinus Node Parameters in Patients with Sinus Nodal Dysfunction [9]
| Parameter | Before Atropine (mean ± SEM) | After Atropine (1-2 mg IV) (mean ± SEM) | P-value |
| Sinus Cycle Length (ms) | 1,171 ± 35 | 806 ± 29 | < 0.001 |
| Sinus Nodal Recovery Time (at paced rate of 130/min) (ms) | 1,426 ± 75 | 1,169 ± 90 | < 0.001 |
| Maximal Recovery Time (ms) | 1,690 ± 100 | 1,311 ± 111 | < 0.001 |
| Calculated Sinoatrial Conduction Time (ms) | 113 ± 8 | 105 ± 9.7 | Not Significant |
| Atrial Effective Refractory Period (at equivalent driven cycle length) (ms) | 262 ± 11.1 | 256 ± 10.3 | Not Significant |
| Atrial Functional Refractory Period (at equivalent driven cycle length) (ms) | 302 ± 12.5 | 295 ± 11.3 | Not Significant |
Table 3: Effect of Atropine on Sinoatrial Conduction Time (SACT) Measured by Different Methods in Patients with Normal Sinus Node Function [10]
| Parameter | Before Atropine (mean ± SD) | After Atropine (mean ± SD) | P-value |
| SACT - Direct (SNE) (ms) | 92.5 ± 16.4 | 70.6 ± 15.6 | < 0.0005 |
| SACT - Indirect (Premature Atrial Stimulation) (ms) | 78.2 ± 22 | 46.7 ± 14.3 | < 0.0005 |
| SACT - Indirect (Asynchronous Atrial Stimulation) (ms) | 97.9 ± 32.2 | 43.1 ± 12.7 | < 0.0005 |
Experimental Protocols
Protocol 1: General Administration of Atropine in an Electrophysiology Study
Objective: To assess the autonomic influence on cardiac conduction and to facilitate arrhythmia induction.
Materials:
-
Atropine Sulfate for injection, USP
-
Standard EP laboratory setup with continuous 12-lead ECG and intracardiac electrogram monitoring and recording capabilities.[6]
-
Resuscitation equipment
Procedure:
-
Establish intravenous (IV) access.
-
Obtain baseline electrophysiological measurements, including sinus cycle length, AV conduction intervals (AH and HV intervals), and refractory periods of the atria and AV node.[6]
-
Administer atropine intravenously. A typical dose for symptomatic bradycardia is 1 mg IV push, which can be repeated every 3-5 minutes up to a maximum total dose of 3 mg.[11][12] For diagnostic purposes in the EP lab, a dose of 0.02 mg/kg may be used.[13][14]
-
Continuously monitor the patient's heart rate, rhythm, blood pressure, and any symptoms.
-
Repeat electrophysiological measurements after the effects of atropine are evident (typically within 1-2 minutes).
-
Proceed with programmed electrical stimulation protocols for arrhythmia induction as required by the study's objectives.[6]
Precautions:
-
Insufficient doses of atropine (less than 0.5 mg in adults) can lead to a paradoxical slowing of the heart rate.[5][15]
-
Use with caution in patients with myocardial ischemia, as the resulting tachycardia can increase myocardial oxygen demand.[11][15]
-
Atropine is generally ineffective in patients with a denervated heart, such as heart transplant recipients.[11][16]
Protocol 2: Atropine Challenge Test for Differentiation of AV Block Level
Objective: To differentiate between a block at the level of the AV node (supra-Hisian) and a block within the His-Purkinje system (infra-nodal).[17][18]
Procedure:
-
Obtain a baseline 12-lead ECG demonstrating the 2:1 AV block.[18]
-
Administer atropine intravenously (e.g., 1 mg).
-
Continuously record the ECG.
-
Interpretation:
-
Improvement of AV conduction (e.g., to 1:1 conduction or Wenckebach periodicity) suggests the block is located at the AV node. Atropine enhances conduction through the AV node, thus resolving or lessening the block.[17][18]
-
Worsening of AV block (e.g., to 3:1 or 4:1 block) suggests the block is infra-nodal (within the His bundle or bundle branches).[18] Atropine increases the sinus rate, leading to more atrial impulses reaching the diseased His-Purkinje system, which has a fixed refractory period, resulting in more blocked beats.[18]
-
Protocol 3: Atropine in Head-Up Tilt Table Testing for Vasovagal Syncope
Objective: To determine the contribution of cardio-inhibition to vasovagal syncope.[14][19]
Procedure:
-
Perform a standard head-up tilt table test.[20]
-
If syncope or pre-syncope occurs with associated bradycardia and/or hypotension, administer a bolus of intravenous atropine (0.02 mg/kg).[14][21]
-
Observe for the resolution of symptoms and normalization of heart rate and blood pressure.
-
Interpretation:
-
Effective resolution of symptoms and bradycardia with atropine indicates a significant cardio-inhibitory component to the vasovagal reflex.[14][19] Atropine is highly effective in the cardio-inhibitory form of tilt-induced vasovagal syncope.[14][21]
-
Limited or no response to atropine, with persistent hypotension, suggests a primary vasodepressor response.[14][19]
-
Mandatory Visualizations
Caption: Atropine's mechanism of action on a cardiac myocyte.
Caption: Experimental workflow for an EP study involving atropine.
References
- 1. droracle.ai [droracle.ai]
- 2. nursingcenter.com [nursingcenter.com]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Second-Degree Atrioventricular Block Medication: Anticholinergic agents [emedicine.medscape.com]
- 6. Electrophysiologic Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Electrophysiologic effects of atropine on human sinus node and atrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiologic effects of atropine on sinus node and atrium in patients with sinus nodal dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. summahealth.org [summahealth.org]
- 12. Atropine Dose for Bradycardia | ACLS Guidelines [aclsmedicaltraining.com]
- 13. ahajournals.org [ahajournals.org]
- 14. The effect of atropine in vasovagal syncope induced by head-up tilt testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. droracle.ai [droracle.ai]
- 16. droracle.ai [droracle.ai]
- 17. ESC 365 [esc365.escardio.org]
- 18. msjonline.org [msjonline.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Vasovagal syncope - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Atropine Sulfate in Ophthalmic Research to Induce Mydriasis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of atropine sulfate to induce mydriasis (pupil dilation) in ophthalmic research. This document outlines the mechanism of action, experimental protocols, and quantitative data to facilitate the design and execution of preclinical studies.
Introduction
This compound is a potent, non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2][3] In ophthalmic research, it is widely used to induce mydriasis, enabling detailed examination of the posterior segment of the eye, including the retina, vitreous humor, and optic nerve.[4][5] Its long-lasting mydriatic effect makes it a valuable tool in various animal models for studying ocular diseases and evaluating the efficacy and safety of new therapeutic agents.[6][7]
Mechanism of Action
This compound induces mydriasis by blocking the action of acetylcholine on the M3 muscarinic receptors located on the iris sphincter muscle.[5][8] Acetylcholine, a neurotransmitter of the parasympathetic nervous system, normally binds to these receptors, causing the sphincter muscle to contract and the pupil to constrict (miosis). By competitively inhibiting this interaction, atropine allows the opposing radial dilator muscle of the iris, which is under sympathetic control, to contract unopposed.[8] This results in a significant and sustained dilation of the pupil.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of topically administered this compound on pupil diameter in various animal models and humans, providing key parameters for experimental design.
Table 1: Dose-Response of this compound on Pupil Dilation in Non-Human Primates
| Atropine Concentration | Mean Peak Pupil Dilation (mm) | Time to Peak Dilation (hours) | Duration of Significant Dilation |
| 1% | 7.08 | 8 | > 4 days |
| 0.5% | 7.08 | 16 | > 4 days |
| 0.25% | 6.81 | 12 | ~ 2 days |
| 0.125% | 6.71 | 8 - 12 | Not specified |
| 0.0625% | 6.56 | 8 - 12 | Not specified |
Data sourced from a study in Non-Human Primates.[4]
Table 2: Effects of 1% this compound on Pupil Diameter in Dogs
| Parameter | Time Post-Administration | Measurement |
| Maximal Pupil Dilation | 35 minutes | Achieved |
| Onset of Significant Dilation | 5 minutes | Significant increase observed |
Data from a study involving unilateral application of 1% this compound in dogs.[6]
Table 3: Effects of Various Low-Dose this compound Concentrations in Humans
| Atropine Concentration | Time Point | Mean Increase in Pupil Diameter (mm) |
| 0.01% | 12 hours (photopic) | 1.6 |
| 0.01% | 12 hours (mesopic) | 1.3 |
| 0.005% | 12 hours (photopic) | Significant dilation observed |
| 0.005% | 12 hours (mesopic) | Significant dilation observed |
| 0.001% | 12 hours | No significant effect |
Data from a study in young adult humans.[9]
Experimental Protocols
This section provides a generalized protocol for inducing and measuring mydriasis using this compound in a preclinical animal model, such as the rabbit. This protocol can be adapted for other species based on the data provided in the tables above and other published literature.
Protocol: Induction and Measurement of Mydriasis in Rabbits
1. Animal Model:
-
Species: New Zealand White rabbits
-
Housing: Controlled environment with a regular 12-hour light/dark cycle to minimize pupillary fluctuations.[5]
-
Acclimation: Allow animals to acclimate to the experimental procedures to reduce stress-induced variations in pupil size.[5]
2. Materials:
-
This compound ophthalmic solution (e.g., 1% solution)
-
Vehicle control (e.g., sterile saline)
-
Digital caliper or a specialized pupillometer for accurate measurement of pupil diameter.[4][5]
-
Animal restraining device.[5]
3. Experimental Procedure:
-
Baseline Measurement: Prior to any treatment, measure and record the baseline pupil diameter of both eyes for each animal under consistent lighting conditions.[4][5]
-
Administration: Gently restrain the animal. Administer a single drop (approximately 50 µL) of the this compound solution to the conjunctival sac of one eye.[5] The contralateral eye can be treated with the vehicle control to serve as an internal control.[5][6]
-
Post-instillation Measurements: Measure the pupil diameter of both eyes at predetermined time points. A suggested schedule is 15, 30, and 60 minutes post-instillation, followed by hourly measurements for up to 8-12 hours, and then at 24 hours to capture the full time-course of mydriasis.[4][5]
-
Observations: Throughout the experiment, monitor for any signs of ocular irritation such as redness, swelling, or discharge, as well as any behavioral changes in the animals.[5]
4. Data Analysis:
-
Calculate the change in pupil diameter from baseline for each eye at each time point.
-
Compare the change in pupil diameter between the atropine-treated and vehicle-treated eyes.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the mydriatic effect.
Visualizations
Signaling Pathway of Atropine-Induced Mydriasis
Caption: Atropine competitively blocks M3 receptors, preventing miosis and leading to mydriasis.
Experimental Workflow for an In Vivo Mydriasis Study
Caption: A generalized workflow for conducting an in vivo mydriasis study.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. benchchem.com [benchchem.com]
- 6. llufb.llu.lv [llufb.llu.lv]
- 7. Effects of unilateral topical atropine on binocular pupil responses and eye growth in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Short-term effects of low-concentration atropine eye drops on pupil size and accommodation in young adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Atropine Sulfate Stability in Physiological Saline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the stability of atropine sulfate in physiological saline (0.9% sodium chloride) for experimental use. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in physiological saline at room temperature?
A1: this compound solutions in 0.9% sodium chloride are generally stable for extended periods at room temperature. Studies have shown that a 1 mg/mL solution maintains between 98.7% and 100.2% of its initial concentration for at least 72 hours when stored at 20°C to 25°C and protected from light.[1] For lower concentrations, such as 0.1 mg/mL, the solution can remain physically compatible and chemically stable for up to 364 days at 23°C, even when exposed to light.[2][3] However, for extemporaneously prepared 0.01% atropine solutions, some studies have noted a decline to less than 90% of the initial concentration after 4 months at room temperature.[4][5]
Q2: Can I store my prepared this compound solution in the refrigerator?
A2: Yes, refrigeration is a recommended storage condition for enhancing the stability of this compound solutions. A 1 mg/mL solution in 0.9% sodium chloride is stable for at least 72 hours at 4°C to 8°C, retaining 96.5% to 103.4% of its initial concentration.[1] For lower concentrations like 0.01%, solutions stored at refrigerated temperatures (2-8°C) have been shown to be physicochemically stable for up to 6 months in unopened containers.[4][5]
Q3: Does the pH of the physiological saline affect the stability of this compound?
A3: Yes, pH is a critical factor in the stability of this compound. The minimum hydrolysis (breakdown) of atropine occurs at a pH of approximately 3.5.[6] Physiological saline (0.9% sodium chloride) typically has a pH between 4.5 and 7.0. While stable, deviations outside the optimal pH range can accelerate degradation. It is good practice to measure and document the pH of your prepared solution. Some studies have observed slight increases in pH over time during storage.[3]
Q4: Should I protect my this compound solution from light?
A4: While some studies suggest that this compound has a degree of stability when exposed to light, it is generally recommended to protect solutions from light to minimize the risk of photodegradation.[2][3] Many stability studies are conducted with light-protected samples, for example, by using amber occlusive covers.[1] The product's safety data sheet often indicates that it is light-sensitive.
Q5: What are the common degradation products of this compound in saline?
A5: The primary degradation of this compound in aqueous solutions occurs via hydrolysis of the ester linkage. Common degradation products include tropic acid, atropic acid, and apoatropine.[7][8] These can be monitored using analytical techniques like High-Performance Liquid Chromatography (HPLC).[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected experimental results or reduced drug efficacy. | Degradation of this compound solution. | 1. Prepare fresh solutions for each experiment if possible.2. Verify the storage conditions (temperature and light protection) of your stock solution.3. Check the pH of the saline used for dilution.4. If long-term storage is necessary, consider analyzing the concentration of your solution via HPLC before use. |
| Visible precipitates or discoloration in the solution. | Chemical degradation or contamination. | 1. Discard the solution immediately.2. Prepare a fresh solution using sterile physiological saline and high-purity this compound.3. Ensure aseptic techniques are used during preparation to prevent microbial contamination.[4][5] |
| Inconsistent results between different batches of prepared solutions. | Variability in preparation, storage, or source materials. | 1. Standardize your solution preparation protocol.2. Use physiological saline from the same manufacturer and lot number if possible.3. Ensure consistent storage conditions for all batches.4. Document all preparation and storage details for each batch. |
Stability Data Summary
The following tables summarize the stability of this compound in 0.9% sodium chloride under different conditions as reported in various studies.
Table 1: Stability of this compound (1 mg/mL) in 0.9% Sodium Chloride[1]
| Storage Temperature | Time (hours) | Remaining Concentration (%) |
| 4°C - 8°C | 72 | 96.5 - 103.4 |
| 20°C - 25°C | 72 | 98.7 - 100.2 |
| 32°C - 36°C | 72 | 98.3 - 102.8 |
Table 2: Stability of Low-Dose this compound in 0.9% Sodium Chloride
| Concentration | Storage Temperature | Duration | Remaining Concentration (%) | Reference |
| 0.1 mg/mL | 25°C | 6 months | >94.7 | [9] |
| 0.01% | 2°C - 8°C | 6 months | 90 - 110 | [4][5] |
| 0.01% | 25°C ± 2°C | 4 months | < 90 | [4][5] |
| 0.1 mg/mL | 23°C (exposed to light) | 364 days | Stable | [2][3] |
| 0.1 mg/mL | 5°C (protected from light) | 364 days | Stable | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution in Physiological Saline
This protocol describes the basic steps for preparing a sterile solution of this compound in physiological saline for experimental use.
References
- 1. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical, chemical, and microbiological stability study of diluted atropine eye drops - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.ashp.org [publications.ashp.org]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulfate In Vivo Studies: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing atropine sulfate in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound solutions?
A1: this compound is highly soluble in water.[1] Sterile 0.9% saline is the most common vehicle for preparing solutions for parenteral administration.[2] Stock solutions should be stored at 2-8°C and protected from light.[2] It is recommended to prepare fresh dilutions for each experiment.[2] Aqueous solutions of this compound are most stable at a pH between 3 and 5.[3]
Q2: What are the common administration routes for this compound in animal studies?
A2: this compound can be administered via several routes, including intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intramuscular (IM).[2][4] The choice of administration route depends on the specific animal model and the desired speed of onset and duration of action.[2]
Q3: What are the typical dosages of this compound for common animal models?
A3: Dosages vary significantly depending on the animal model, the route of administration, and the experimental purpose. The following table provides a general guideline.
| Animal Model | Administration Route | Typical Dosage Range | Purpose |
| Mouse | Intraperitoneal (IP) | 0.5 - 2 mg/kg | Reversal of bradycardia, cholinergic blockade[2] |
| Subcutaneous (SC) | 1 - 5 mg/kg | Pre-anesthetic, antisecretory[2] | |
| Rat | Intravenous (IV) | 0.1 - 1 mg/kg | Rapid cardiovascular effects[2] |
| Intramuscular (IM) | 2 - 10 mg/kg | Antidote for organophosphate poisoning[2] | |
| Subcutaneous (SC) | 0.05 - 0.5 mg/kg | To address cardiac issues[5] | |
| Rabbit | Intravenous (IV) | 0.05 - 0.2 mg/kg | Mydriasis, cycloplegia[2] |
| Guinea Pig | Intraperitoneal (IP) | 1 - 5 mg/kg | Bronchodilation studies[2] |
Troubleshooting Guides
Issue 1: Unexpected Animal Behavior or Adverse Effects
Q: My animals are exhibiting excessive agitation, restlessness, or unexpected lethargy after this compound administration. What should I do?
A: this compound can have dose-dependent effects on the central nervous system, ranging from stimulation to depression.[4] High doses may lead to restlessness, tremor, and fatigue.[6]
-
Troubleshooting Steps:
-
Verify Dosage Calculation: Double-check your calculations to ensure the correct dose was administered.
-
Consider Dose Reduction: If the observed effects are not central to your experimental goals, consider reducing the dose in subsequent experiments.
-
Monitor Animal Welfare: Provide supportive care as needed. Ensure easy access to food and water. If severe signs of toxicity such as seizures or respiratory depression occur, euthanasia may be necessary according to your institution's animal care guidelines.[5]
-
Control for Environmental Stimuli: Minimize external stimuli that might exacerbate agitation.
-
Consult a Veterinarian: If you observe severe or unexpected adverse effects, consult with your institution's veterinary staff.
-
Issue 2: Inconsistent or Variable Experimental Results
Q: I am observing high variability in my data between animals treated with this compound. What could be the cause?
A: Inconsistent results can stem from several factors related to drug preparation, administration, and animal-specific variables.
-
Troubleshooting Steps:
-
Ensure Homogeneous Drug Formulation: Always vortex your this compound solution before drawing it into the syringe to ensure a uniform concentration.
-
Standardize Administration Technique: Ensure that the administration technique (e.g., depth and location of injection) is consistent across all animals. For intravenous injections, confirm proper placement in the vein to avoid partial subcutaneous administration.
-
Control for Animal Variables: Factors such as age, sex, and strain of the animal can influence the response to atropine. Ensure these variables are consistent within your experimental groups. Rats, for instance, possess serum atropine esterase, which can rapidly hydrolyze atropine, potentially leading to variability.[5]
-
Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced physiological changes that could affect the drug's action.
-
Issue 3: Unexpected Mortality
Q: I have experienced unexpected mortality in my study animals after this compound administration. What are the potential causes and how can I prevent this?
A: High doses of atropine can be toxic, leading to circulatory collapse and respiratory failure.[6]
-
Troubleshooting Steps:
-
Review Dosage and Concentration: This is the most critical step. A small error in calculation can lead to a fatal overdose.
-
Slow Intravenous Injection: When administering atropine intravenously, a slow injection over at least one minute is recommended. Rapid IV pushes of doses greater than 0.5 mg in humans have been associated with paradoxical bradycardia and ventricular fibrillation.[7] While direct translation to animal models varies, this principle of careful administration is important.
-
Animal Health Status: Ensure that the animals are healthy and free from underlying conditions that might increase their sensitivity to the drug.
-
Pilot Study: Conduct a pilot study with a small number of animals to determine the optimal and safe dose range for your specific model and experimental conditions before proceeding with a large-scale study.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile vials
-
Analytical balance
-
0.22 µm sterile filter
-
-
Procedure:
-
Using an analytical balance, accurately weigh the desired amount of this compound powder.[2]
-
In a sterile vial, dissolve the powder in the appropriate volume of sterile 0.9% saline to achieve the target concentration.[2]
-
Ensure the solution is completely clear and free of any particulates.[2]
-
For parenteral administration, sterile-filter the solution through a 0.22 µm filter into a new sterile vial.[2]
-
Store the stock solution at 2-8°C, protected from light. Prepare fresh dilutions for each experiment.[2]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Restraint: Gently restrain the mouse by grasping the loose skin over its shoulders and neck. Turn the mouse to expose its abdomen.
-
Injection Site: The injection should be made into the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle. Aspirate briefly to ensure the needle has not entered a blood vessel or organ before injecting the solution. The maximum injection volume is typically 10 ml/kg.
Protocol 3: Intravenous (IV) Tail Vein Injection in Rats
-
Preparation: Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Restraint: Place the rat in a suitable restraint device.
-
Injection: Using a 25-27 gauge needle, insert the needle into one of the lateral tail veins at a shallow angle, parallel to the vein.[8] Inject the solution slowly. If swelling occurs at the injection site, the needle is not in the vein. The maximum recommended bolus injection volume is 5 ml/kg.
Protocol 4: Subcutaneous (SC) Injection in Rats
-
Restraint: Hold the rat firmly.
-
Injection Site: Lift the loose skin over the scruff of the neck or the dorsal flank to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body. Aspirate to ensure you are not in a blood vessel, then inject the solution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Water | Highly soluble | [9] |
| Ethanol | Freely soluble | [10] |
| Glycerol | Soluble | [1] |
| Diethyl ether | Practically insoluble | [10] |
Table 2: Stability of this compound Solutions
| Concentration & Vehicle | Storage Temperature | Duration | Stability | Light Condition | Reference |
| 1 mg/mL in 0.9% NaCl | 4-8°C | 72 hours | Stable | Protected from light | |
| 1 mg/mL in 0.9% NaCl | 20-25°C | 72 hours | Stable | Protected from light | |
| 1 mg/mL in 0.9% NaCl | 32-36°C | 72 hours | Stable | Protected from light | |
| 2 mg/mL in isotonic saline | 5°C | 364 days | Stable | Protected from light | |
| 2 mg/mL in isotonic saline | 23°C | 364 days | Stable | Exposed to light | |
| 2 mg/mL in isotonic saline | 35°C | 28 days | Stable | Exposed to light | |
| 0.1 mg/mL ophthalmic solution | 25°C | 6 months | Stable | Not specified | [5] |
| Aqueous solutions | Room Temperature | Up to 30 days | Suggested limit | Not specified | [3] |
Visualizations
Mechanism of Action: Muscarinic Receptor Antagonism
Atropine is a non-selective, competitive antagonist of muscarinic acetylcholine receptors (M1-M5).[2] By blocking these receptors, atropine prevents acetylcholine from binding and initiating downstream signaling cascades.
Downstream Signaling Pathways Blocked by Atropine
The specific cellular response to atropine depends on the muscarinic receptor subtype being blocked.
General Experimental Workflow
A typical workflow for an in vivo study involving this compound is outlined below.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 3. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 4. This compound – Rat Guide [ratguide.com]
- 5. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. depts.ttu.edu [depts.ttu.edu]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. droracle.ai [droracle.ai]
- 9. research.vt.edu [research.vt.edu]
- 10. Anticholinergic Poisonings | Veterian Key [veteriankey.com]
troubleshooting atropine sulfate induced tachycardia in animal models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for managing atropine sulfate-induced tachycardia in experimental animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my animal model not exhibiting the expected tachycardia after atropine administration?
A1: An insufficient tachycardic response can stem from several factors:
-
Paradoxical Bradycardia: At low doses or immediately following intravenous (IV) administration, atropine can cause a temporary, paradoxical decrease in heart rate.[1][2][3] This is thought to be a transient effect before the full parasympatholytic (vagolytic) action takes over.
-
Inadequate Dosage: The dose may be too low for the specific animal model, strain, or desired effect. Rats, for instance, possess a serum enzyme (atropine esterase) that rapidly hydrolyzes atropine, potentially requiring higher or more frequent dosing.[1] A dose of 0.02 mg/kg was found to be ineffective for blocking parasympathetic tone in awake dogs for an atropine response test, whereas 0.04 mg/kg was effective.[4]
-
Route of Administration: Subcutaneous (SC) and intramuscular (IM) routes have a slower onset and may produce a less pronounced peak effect compared to the IV route.[5]
-
Anesthetic Influence: Some anesthetics can alter autonomic reflexes, potentially blunting the tachycardic response to atropine.[6]
-
Underlying Pathology: In models of specific cardiac diseases (e.g., complete atrioventricular block), the sinoatrial (SA) or atrioventricular (AV) nodes may be intrinsically diseased and unresponsive to vagal blockade.[4]
Q2: The heart rate increase is highly variable between animals of the same species. What could be the cause?
A2: Variability is a common challenge and can be attributed to:
-
Autonomic Tone: The baseline level of vagal (parasympathetic) tone in an animal will directly influence the magnitude of the heart rate increase. An animal with high resting vagal tone will show a more dramatic response to atropine's blocking effect.[7]
-
Genetic Differences: Certain strains of animals, like some rabbits, are naturally resistant to atropine due to high levels of atropinase enzyme.[8]
-
Concomitant Medications: Drugs that influence the autonomic nervous system, such as beta-blockers or alpha-2 agonists, can interact with atropine and alter the heart rate response.[3][9]
-
Central Nervous System State: The animal's level of stress or anesthesia can affect the sympathetic-vagal balance, thereby influencing the response to atropine.[10]
Q3: My animal developed an arrhythmia after atropine administration. Is this expected and what should I do?
A3: While tachycardia is the intended effect, arrhythmias can occur and are a significant concern.
-
Mechanism: Atropine-induced tachycardia increases myocardial oxygen demand, which can lead to electrical instability, especially in a diseased or ischemic heart.[11] The resulting imbalance in sympathovagal activity can be pro-arrhythmic, potentially leading to ventricular tachycardia.[11][12][13]
-
Types of Arrhythmias:
-
Second-Degree Atrioventricular (AV) Block: This is a frequent, often transient, finding immediately after atropine administration, particularly via the IV route in dogs. It occurs because atropine increases the atrial rate before its full effect on improving AV nodal conduction is realized.[4][5]
-
Ventricular Tachycardia: Both monomorphic and polymorphic ventricular tachycardia have been reported, though this is a rarer and more severe complication.[11][12][14]
-
-
Action: Continuous ECG monitoring is critical. If ventricular arrhythmias occur, the experimental protocol may need to be terminated. The use of atropine should be carefully considered in animals with pre-existing cardiac conditions or those receiving other cardiotropic drugs.[6]
Q4: Can high doses of atropine lead to a different cardiac response?
A4: Yes, the effects of atropine are dose-dependent. While moderate doses typically cause tachycardia, very high doses have been shown to cause a dose-dependent reduction in both heart rate and blood pressure in rats.[15] This negative chronotropic effect at high doses appears to be an intrinsic property of the drug rather than a centrally mediated one.[15]
Quantitative Data Summary
The following tables summarize typical dosages and expected responses to this compound in various animal models.
Table 1: Recommended this compound Dosages by Animal Model and Indication
| Animal Model | Indication | Dosage Range (mg/kg) | Route(s) | Reference(s) |
| Mouse | Reversal of bradycardia | 0.5 - 2 | IP | [16] |
| Pre-anesthetic | 1 - 5 | SC | [16] | |
| Rat | Cardiac studies / Anticholinergic | 0.05 - 0.5 | SQ, IM | [1] |
| Organophosphate Poisoning | Up to 10 | SQ, IM, IV | [1] | |
| Dog | Atropine Response Test | 0.04 | IV, SC | [4][7] |
| Opioid-induced bradycardia | 0.01 - 0.04 | IV, IM, SC | [3] | |
| General Purpose | 0.02 - 0.04 | IV, IM, SC | [8] | |
| Cat | General Purpose | 0.02 - 0.04 | IV, IM, SC | [8] |
IP: Intraperitoneal; SC: Subcutaneous; IM: Intramuscular; IV: Intravenous; SQ: Subcutaneous.
Table 2: Comparison of Administration Routes on Atropine Effect (Canine Model)
| Parameter | Intravenous (IV) | Subcutaneous (SC) | Intramuscular (IM) | Reference(s) |
| Onset | Rapid | Slower | Slower | [3][4] |
| Peak Heart Rate | Higher (Avg. 128 bpm) | Lower (Avg. 92 bpm) | Moderate (Avg. 101 bpm) | [5] |
| Transient AV Block | Occurs rapidly and resolves quickly | Slower onset and resolution | Slower onset and resolution | [5] |
| Bradycardia Potentiation | Shorter duration (Avg. 1.4 min) | Longer duration (Avg. 9.1 min) | Moderate duration (Avg. 4.6 min) | [5] |
Table 3: Expected Tachycardic Response in Canine Atropine Response Test (0.04 mg/kg)
| Metric | Expected Outcome | Reference(s) |
| Absolute Heart Rate | ≥ 135–140 beats per minute (BPM) | [4] |
| Percentage Increase | At least a 50%–100% increase from baseline HR | [4] |
| Rhythm | Consistent atrioventricular (AV) conduction | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution
-
Compound Selection: Use this compound powder, which is stable and water-soluble.[16]
-
Vehicle: The most common and recommended vehicle is sterile 0.9% saline.[16]
-
Preparation:
-
Using an analytical balance, accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the desired final concentration (e.g., 1 mg/mL).
-
Ensure the solution is completely dissolved, clear, and free of any particulates.
-
For parenteral (injectable) administration, sterile-filter the final solution through a 0.22 µm syringe filter into a sterile container.[16]
-
-
Storage: Store the stock solution protected from light at 2-8°C. It is best practice to prepare fresh dilutions for each experiment.[16]
Protocol 2: Atropine Response Test for Assessing Vagal Tone (Canine/Feline Model)
-
Baseline Measurement: Acclimate the animal to the monitoring equipment. Record a stable, baseline electrocardiogram (ECG) for at least 5 minutes to determine the resting heart rate and rhythm.[5][7]
-
Atropine Administration:
-
Post-Administration Monitoring:
-
Data Analysis: Compare the post-atropine heart rate and rhythm to the baseline measurements. Assess whether the response meets the expected criteria for a positive result (see Table 3). An appropriate response suggests the baseline bradycardia was vagally mediated.[4]
Visualizations
References
- 1. This compound – Rat Guide [ratguide.com]
- 2. Therapeutic review. Cardiac effects of atropine in man: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. idexx.com [idexx.com]
- 5. Characterization of chronotropic and dysrhythmogenic effects of atropine in dogs with bradycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atropine: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arrhythmias: Recognition and Treatment - WSAVA2008 - VIN [vin.com]
- 8. vetscraft.com [vetscraft.com]
- 9. Effect of Atropine on Adrenergic Responsiveness of Erythrocyte and Heart Rhythm Variability in Outbred Rats with Stimulation of the Central Neurotransmitter Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of the sympathetic nervous system in atropine-induced tachycardia in conscious cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jceionline.org [jceionline.org]
- 12. Atropine-induced monomorphic ventricular tachycardia in an adolescent: A rare case - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Atropine-induced polymorphic ventricular tachycardia: a rare and bygone occurrence revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of large doses of this compound on heart rate and blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Atropine Sulfate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of atropine sulfate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in an aqueous solution?
A1: The degradation of this compound in aqueous solutions primarily occurs through two main pathways: hydrolysis and dehydration.[1] Hydrolysis involves the cleavage of the ester bond to form tropine and tropic acid.[2] Under certain conditions, atropine can first undergo dehydration (elimination of a water molecule) to form apoatropine, which is considered a main degradation product.[3][4] Apoatropine can then be hydrolyzed to tropine and atropic acid.[3]
Q2: What are the major degradation products of this compound?
A2: The principal degradation products identified in stability studies are tropic acid, apoatropine, and atropic acid.[3][5] Other related substances that may be present or form include noratropine, tropine, and various hyoscyamine isomers.[6][7][8]
Q3: How does pH influence the stability of this compound solutions?
A3: The pH of the aqueous solution is a critical factor affecting the stability of this compound.[1] The molecule is most stable in acidic conditions, with the minimum rate of hydrolysis occurring at a pH of approximately 3.5 to 4.1.[9][10] As the pH becomes more alkaline, the rate of hydrolysis significantly increases.[9][11] Unbuffered solutions are often more stable than buffered ones, as some buffer systems, like borate buffers, can catalyze degradation.[1][11]
Q4: What are the optimal storage conditions for aqueous this compound solutions?
A4: To ensure stability, aqueous solutions of this compound should be stored in airtight containers, protected from light, and kept at controlled temperatures, preferably refrigerated (2-8°C).[12][13][14] For injectable solutions, storage below 25°C is often recommended.[12] The appropriate pH, typically between 3.0 and 6.5 for injections, must be maintained.[12][15]
Q5: Is this compound sensitive to light?
A5: Yes, this compound is known to be affected by light.[16] Therefore, it is a standard recommendation to protect this compound solutions from light during storage to prevent photodegradation.[12][13][17]
Troubleshooting Guide
Q1: I'm observing a rapid loss of potency in my this compound solution. What are the potential causes?
A1: A rapid loss of potency is typically linked to accelerated degradation. Check the following:
-
pH: Verify that the pH of your solution is within the optimal stability range (pH 3.5-4.1).[9][10] A pH outside this range, especially on the alkaline side, will accelerate hydrolysis.
-
Temperature: Ensure the solution is stored at the recommended temperature (refrigerated or <25°C).[12][14] Elevated temperatures significantly increase the rate of all degradation reactions.
-
Light Exposure: Confirm that your containers are light-resistant or that the solution is otherwise protected from light.[13]
-
Buffer System: If you are using a buffer, ensure it is not one known to catalyze degradation, such as a borate buffer.[11] Unbuffered solutions may offer better stability.[1]
-
Container Material: While less common, interactions with container materials can occur. Storing solutions in polypropylene syringes has been shown to be stable.[17][18]
Q2: My HPLC analysis shows several unexpected peaks that are increasing over time. How can I identify them?
A2: These unexpected peaks are likely degradation products.
-
The most common degradation products to appear are apoatropine, tropic acid, and atropic acid.[3]
-
To confirm their identity, you can run commercially available standards for these compounds on your HPLC system to compare retention times.
-
A stability-indicating HPLC method, as detailed in the protocols section, should be able to separate atropine from all major degradation products.[3][7]
Q3: The pH of my unbuffered this compound solution is decreasing over the course of my experiment. Why is this happening?
A3: This is likely due to the formation of acidic degradation products. The hydrolysis of this compound yields tropic acid.[2][19] The accumulation of tropic acid in an unbuffered solution will cause the pH to decrease over time.
Q4: I have observed a white precipitate forming in my aged this compound solution. What could this be?
A4: A precipitate could be one of several things. While this compound is very soluble in water, some of its degradation products may have lower solubility.[16] It is also possible, though less likely, that the precipitate is due to interactions with the container or closure system, or if the solution has become contaminated. The solution should be visually inspected for clarity before use.[16][17]
Quantitative Stability Data
The stability of this compound is highly dependent on the formulation and storage conditions. The following tables summarize data from various studies.
Table 1: Stability of this compound in Aqueous Solutions Under Various Conditions
| Concentration | Vehicle | Storage Temperature | Light Condition | Duration | Initial Concentration Remaining | Reference |
| 1 mg/mL | 0.9% NaCl | 4°C - 8°C | Protected from light | 72 hours | 96.5% - 103.4% | [13] |
| 1 mg/mL | 0.9% NaCl | 20°C - 25°C | Protected from light | 72 hours | 98.7% - 100.2% | [13] |
| 1 mg/mL | 0.9% NaCl | 32°C - 36°C | Protected from light | 72 hours | 98.3% - 102.8% | [13] |
| 2 mg/mL | 0.9% NaCl | 5°C | Protected from light | 364 days | 99.4% | [20] |
| 2 mg/mL | 0.9% NaCl | 23°C | Exposed to light | 364 days | 103.0% | [20] |
| 2 mg/mL | 0.9% NaCl | 35°C | Exposed to light | 28 days | 102.1% | [20] |
| 0.1 mg/mL | Ophthalmic Solution | 25°C | Not specified | 6 months | >94.7% | [19] |
| 0.01% w/w | Unpreserved Eye Drops | 4°C | Protected from light | 12 weeks | ~99% | [14] |
| 0.01% w/w | Unpreserved Eye Drops | 23°C | Protected from light | 12 weeks | ~97% | [14] |
Table 2: Major Degradation Products and Their Origin
| Degradation Product | Origin Pathway | Description |
| Apoatropine | Dehydration | Formed by the elimination of a water molecule from atropine.[3][4] |
| Tropic Acid | Hydrolysis | Formed by the hydrolytic cleavage of the ester bond in atropine.[2][19] |
| Tropine | Hydrolysis | The alcohol portion formed from the hydrolytic cleavage of atropine's ester bond.[2][6] |
| Atropic Acid | Hydrolysis of Apoatropine | Formed from the subsequent hydrolysis of apoatropine.[3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound and its primary degradation products. This method is based on principles outlined in multiple validated studies.[7][19][21]
1. Objective: To quantify the concentration of this compound and monitor the formation of its degradation products (apoatropine, tropic acid, atropic acid) in an aqueous solution over time.
2. Materials and Reagents:
-
This compound Reference Standard (USP or equivalent)
-
Apoatropine, Tropic Acid, Atropic Acid Reference Standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate or Sodium Acetate (Analytical Grade)
-
Phosphoric Acid or Acetic Acid (Analytical Grade)
-
Water (HPLC Grade, e.g., Milli-Q)
-
0.2 µm or 0.45 µm membrane filters
3. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringes and syringe filters
4. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size). A column with a hydrophilic end-capping may provide better separation.[7]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. An example is a gradient or isocratic elution using a phosphate buffer (e.g., 20mM, pH adjusted to 2.5-5.5 with phosphoric acid) and acetonitrile or methanol.[3][21]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C[19]
5. Preparation of Solutions:
-
Buffer Preparation: Prepare the aqueous buffer (e.g., 20mM potassium dihydrogen phosphate) and adjust to the desired pH using the corresponding acid. Filter through a 0.2 µm membrane filter before use.
-
Standard Stock Solutions: Accurately weigh and dissolve the reference standards of this compound and each degradation product in the mobile phase or a suitable diluent to prepare individual stock solutions (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of working standard solutions by diluting the stock solutions to cover the expected concentration range of the samples (e.g., 20-120 µg/mL for atropine).[21]
-
Sample Preparation: Dilute the experimental this compound solutions with the mobile phase or diluent to fall within the calibration range. Filter the samples through a 0.45 µm syringe filter before injection.
6. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in increasing order of concentration to generate a calibration curve.
-
Inject the prepared samples.
-
Run a system suitability test (e.g., by injecting a standard multiple times) to ensure the precision of the system (RSD < 2%).[21]
7. Data Analysis:
-
Identify the peaks for atropine and its degradation products based on the retention times obtained from the individual standards.
-
Generate a linear regression calibration curve for each compound by plotting peak area against concentration. The coefficient of determination (R²) should be >0.999.[19]
-
Calculate the concentration of atropine and its degradation products in the samples using the calibration curve.
-
Calculate the percentage of initial atropine concentration remaining at each time point to determine stability.
Mandatory Visualizations
Here are diagrams describing key pathways and workflows related to this compound degradation.
Caption: Primary degradation pathways of atropine in aqueous solution.
References
- 1. [Analysis and stability of this compound and scopolamine hydrobromide. 3: Studies on the stability of tropane alkaloids; 80: contribution to problems in the use of plastic containers for liquid pharmaceuticals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling of this compound by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ashp.org [publications.ashp.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. uspbpep.com [uspbpep.com]
- 16. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 17. researchgate.net [researchgate.net]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Physical Compatibility and Chemical Stability of a Concentrated Solution of this compound (2 mg/mL) for Use as an Antidote in Nerve Agent Casualties - ProQuest [proquest.com]
- 21. HPLC method validation for this compound in injection form [wisdomlib.org]
Technical Support Center: Managing Side Effects of Atropine in Preclinical Animal Models
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing the side effects of atropine in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of atropine?
Atropine is a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It works by blocking the binding of the neurotransmitter acetylcholine to its five subtypes of muscarinic receptors (M1-M5), thereby inhibiting the physiological responses normally triggered by cholinergic stimulation.[1] Blockade of M1, M3, and M5 receptors inhibits the phospholipase C (PLC) pathway, reducing intracellular calcium mobilization, while blockade of M2 and M4 receptors increases adenylyl cyclase activity and cyclic AMP (cAMP) levels.[1]
Q2: What are the most common side effects of atropine observed in preclinical animal models?
The most frequently observed side effects are due to its antimuscarinic actions and include tachycardia, dry mouth, blurred vision, photophobia, urinary retention, constipation, and inhibition of sweating (anhidrosis), which can lead to hyperthermia.[2][3] At higher doses, central nervous system (CNS) effects such as restlessness, tremors, ataxia, and fatigue can occur.[2][4]
Q3: How do atropine's side effects vary between different animal species?
There is considerable interspecies variation in tolerance to atropine.[5]
-
Rodents (Rats, Mice): Rats possess a serum enzyme called atropine esterase, which rapidly hydrolyzes atropine, potentially requiring higher or more frequent dosing.[6] Atropine can inhibit salivation used for evaporative cooling, making rats susceptible to hyperthermia.[7] In mice, atropine has been shown to impair memory retrieval.[8][9]
-
Dogs: Dogs often exhibit tachycardia and cardiac arrhythmias, such as second-degree atrioventricular block, especially during anesthetic induction.[10] Other common side effects include mydriasis, dry mouth, and decreased gastrointestinal motility.[11][12]
-
Pigs: Moderate to high doses of atropine can significantly alter gastric myoelectrical activity.[13]
-
Rabbits and Herbivores: These species are generally more resistant to atropine because they can synthesize the atropine esterase enzyme.[5]
-
Horses: Horses are particularly sensitive to atropine's gastrointestinal effects, with a risk of severe colic due to its paralytic effect on the GI tract.[5]
Q4: Are the side effects of atropine dose-dependent?
Yes, the pharmacological and adverse effects of atropine are dose-related.[6]
-
Low Doses: Primarily inhibit salivary and bronchial secretions.[6] A paradoxical bradycardia (a temporary decrease in heart rate) can sometimes occur at very low doses before tachycardia ensues.[14]
-
Moderate Doses: Cause pupil dilation (mydriasis), blurred vision, and an increased heart rate (tachycardia).[6]
-
High Doses: Lead to decreased gastrointestinal motility, inhibition of gastric acid secretion, and potential CNS effects.[6] Toxic doses can result in significant CNS stimulation (restlessness, hallucinations), delirium, and coma.[4]
Troubleshooting Guides
Problem 1: Significant tachycardia or cardiac arrhythmia is observed after atropine administration.
-
Q: What causes severe tachycardia or arrhythmias with atropine?
-
A: Atropine blocks M2 muscarinic receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, removing the vagal (parasympathetic) tone that normally slows the heart rate.[3] This leads to an increased heart rate.[3] In some cases, particularly during anesthesia, this can lead to arrhythmias like ventricular premature depolarizations.[10]
-
-
Q: How can I mitigate these cardiovascular effects?
-
A: Dose Titration: Use the lowest effective dose of atropine. For non-emergent situations in dogs, 0.01–0.02 mg/kg IV is often sufficient, whereas higher doses (0.04 mg/kg) are reserved for emergencies.[14]
-
A: Route of Administration: Intravenous (IV) administration has a rapid onset and a shorter duration of action (20-30 minutes), which can be easier to manage.[14] Intramuscular (IM) or subcutaneous (SC) routes can also be used, often at the higher end of the dose range.[14]
-
A: Monitoring: Continuously monitor the animal's heart rate and rhythm using electrocardiography (ECG) before, during, and after atropine administration.[1][10]
-
A: Consider Alternatives: In cases of bradycardia induced by α2-agonists, atropine is generally not recommended.[14] For some procedures, glycopyrrolate, another anticholinergic, may be considered as it does not cross the blood-brain barrier and may have fewer CNS and tachycardic effects.
-
Problem 2: The animal appears hyperthermic and is not dissipating heat.
-
Q: Why does atropine cause hyperthermia?
-
A: Atropine inhibits glandular secretions, including sweat in humans and saliva in rodents.[7] Rodents spread saliva over their bodies for evaporative cooling; inhibiting this mechanism can lead to a dangerous increase in body temperature, especially under heat stress.[7] This inhibition of sweating is known as anhidrosis.[3]
-
-
Q: What steps should be taken to prevent and manage hyperthermia?
-
A: Environmental Control: Maintain a stable and controlled ambient temperature. Avoid placing animals in overly warm environments after atropine administration.
-
A: Temperature Monitoring: Regularly monitor the animal's core body temperature.
-
A: Supportive Care: If hyperthermia develops, provide cooling measures such as wetting the animal's fur with cool water (for rodents) or using cooling pads. Ensure access to drinking water, as atropine also causes thirst and dry mouth.[2]
-
Problem 3: The animal shows signs of gastrointestinal stasis (ileus, constipation).
-
Q: How does atropine affect the gastrointestinal (GI) system?
-
Q: How can I manage GI side effects?
-
A: Monitor GI Function: Observe the animal for signs of normal defecation and appetite. Monitor for abdominal distention.
-
A: Hydration: Ensure the animal is well-hydrated to help prevent constipation.
-
A: Dose and Duration: Use atropine for the shortest duration necessary at the lowest effective dose. The risk of ileus increases with repeated or very high doses.[14]
-
A: Prokinetics (Use with Caution): In some cases, prokinetic agents might be considered to counteract the effects, but this should be done with a clear understanding of potential drug interactions and under veterinary guidance.[12]
-
Data Presentation
Table 1: Common Atropine Side Effects and Affected Systems in Preclinical Models
| Side Effect Category | Specific Manifestation | Commonly Affected Species | Reference |
| Cardiovascular | Tachycardia, Arrhythmias, Atrioventricular (AV) Block | Dogs, Cats, Rats | [10][14][15] |
| Ocular | Mydriasis (pupil dilation), Photophobia, Blurred Vision | Dogs, Monkeys, Mice | [11][15][16] |
| Gastrointestinal | Dry Mouth, Decreased GI Motility, Constipation, Ileus | Dogs, Rats, Horses, Pigs | [2][5][13][14][17] |
| Genitourinary | Urinary Retention | General | [3][15][18] |
| Central Nervous | Restlessness, Tremor, Ataxia, Memory Impairment | Mice, Rats | [2][4][6][8] |
| Thermoregulatory | Hyperthermia (due to inhibited salivation/sweating) | Rats | [7] |
Table 2: Example Atropine Dosages for Different Applications in Animal Models
| Species | Application | Route | Dosage | Reference |
| Dog | Emergency Bradycardia | IV | 0.04 mg/kg | [14] |
| Dog | Non-emergent Bradycardia | IV | 0.01 - 0.02 mg/kg | [14] |
| Dog / Cat | Atropine Response Test | IV or SC | 0.04 mg/kg | [19] |
| Mouse | Reversal of Bradycardia | IP | 1 mg/kg | [1] |
| Mouse | Memory Impairment Studies | IP | 1.0 mg/kg | [8] |
| Rat | Organophosphate Poisoning | SQ, IM, IV | Up to 10 mg/kg (repeated) | [6] |
| Rat | Cardiac Issues | SQ, IM | 0.05 - 0.5 mg/kg | [6] |
| Pig | GI Motility Studies | IM | 1.5 - 4.5 mg (total dose) | [13] |
Experimental Protocols
Protocol 1: General Atropine Sulfate Solution Preparation and Administration
-
Vehicle Selection: Use sterile 0.9% saline as the vehicle.[1]
-
Preparation:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Dissolve the powder in the appropriate volume of sterile saline to achieve the target concentration.
-
Ensure the solution is completely dissolved, clear, and free of particulates.
-
For parenteral administration (IV, IP, SC), sterile-filter the solution through a 0.22 µm filter.[1]
-
-
Administration:
-
Select the appropriate route of administration (IV, IM, SC, IP) based on the experimental design.
-
Administer the calculated dose based on the animal's body weight.
-
Protocol 2: Monitoring Cardiovascular Effects Post-Atropine Administration
-
Baseline Measurement: Before administering atropine, record a baseline electrocardiogram (ECG) to determine the animal's normal heart rate and rhythm.
-
Atropine Administration: Administer the prepared atropine solution via the chosen route.
-
Continuous Monitoring: Immediately following administration, begin continuous ECG monitoring.
-
Data Collection: Record the heart rate and observe for any arrhythmias at regular, predefined intervals (e.g., 5, 15, 30, and 60 minutes post-administration).[1] Note the time of onset, magnitude, and duration of any changes.
-
Blood Pressure (Optional): If the experimental setup allows, monitor mean arterial blood pressure, as some atropine preparations may cause a fall in blood pressure.[20]
Visualizations
Signaling Pathways and Workflows
Caption: Atropine competitively blocks acetylcholine at muscarinic receptors.
References
- 1. benchchem.com [benchchem.com]
- 2. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. This compound – Rat Guide [ratguide.com]
- 7. An atropinized heat-stressed rat model: dose response effects and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atropine, an anticholinergic drug, impairs memory retrieval of a high consolidated avoidance response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of atropine on cardiac rate and rhythm in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wagwalking.com [wagwalking.com]
- 12. researchgate.net [researchgate.net]
- 13. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 14. assets.ctfassets.net [assets.ctfassets.net]
- 15. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biomere.com [biomere.com]
- 17. Effect of atropine on gastrointestinal motility and the bioavailability of cyclosporine A in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Atropine (intramuscular route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 19. idexx.com [idexx.com]
- 20. Cardiovascular effects of this compound preparations in vagotomized dogs under halothane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Atropine Sulfate Stability in Experimental Setups
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of atropine sulfate in experimental settings. It is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reproducibility of their experiments.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound solutions in research.
Issue 1: Rapid Degradation of this compound in Aqueous Solution
Question: My this compound solution is losing potency much faster than expected. What are the potential causes and how can I mitigate this?
Answer: Rapid degradation of this compound in aqueous solutions is a common issue, primarily driven by hydrolysis. The stability of this compound is significantly influenced by pH, temperature, and exposure to light.
Potential Causes and Solutions:
-
pH: this compound is most stable in acidic conditions, with an optimal pH range of 3 to 4.[1][2] Hydrolysis increases significantly in neutral to alkaline solutions.[3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Light Exposure: Although some studies suggest this compound is not highly susceptible to light-induced degradation, it is still a good laboratory practice to protect solutions from light.[6][8]
-
Container Material: While most studies show good stability in both glass and polypropylene syringes, there has been a report of this compound binding to plastic components in syringes, leading to a decrease in concentration.[9][10]
-
Recommendation: For critical experiments, consider using glass containers or conducting a preliminary stability study with your specific plasticware.
-
Issue 2: Inconsistent Results in this compound Quantification Assays
Question: I am observing high variability in my HPLC quantification of this compound. What could be causing this and how can I improve my method?
Answer: Inconsistent HPLC results can stem from issues with sample preparation, the analytical method itself, or degradation of the analyte during the process.
Potential Causes and Solutions:
-
Method Suitability: Ensure your HPLC method is validated for the specific concentration range and matrix of your samples. Key validation parameters include linearity, precision, accuracy, and specificity.[11][12]
-
Degradation Product Interference: The primary degradation products of atropine are tropic acid, apoatropine, and atropic acid.[13][14][15] Your HPLC method should be able to separate atropine from these degradation products to ensure accurate quantification.[14][16]
-
Sample Handling:
-
Recommendation: Maintain consistent timing between sample preparation and analysis. Keep samples cool and protected from light while awaiting injection.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the retention time and peak shape of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound in aqueous solution is hydrolysis of the ester bond, which yields tropine and tropic acid.[19][20] Under certain conditions, atropine can also undergo dehydration to form apoatropine, which can then hydrolyze to tropine and atropic acid.[14][15]
Q2: What is a typical half-life for this compound in an experimental solution?
A2: The half-life of this compound is highly dependent on the pH and temperature of the solution. At an optimal pH of around 3-4, the half-life can be quite long, extending to months or even years, especially when refrigerated.[1] However, as the pH increases towards neutral or alkaline, the half-life can decrease dramatically to days or even hours, particularly at room temperature.
Q3: Can I pre-fill polypropylene syringes with this compound solution for my experiments?
A3: Yes, several studies have shown that this compound solutions are stable in polypropylene syringes for extended periods.[9] For instance, a 2 mg/mL solution in isotonic saline was found to be chemically stable for 364 days at 23°C when exposed to light.[6] However, it is always recommended to perform an in-house stability check with your specific syringes and solution composition if the experiment is of a long duration or highly sensitive.
Q4: Are there any preservatives I can add to my this compound solution to improve its stability?
A4: While preservatives like benzalkonium chloride or cetrimide are often included in ophthalmic preparations to ensure sterility, they do not necessarily improve the chemical stability of this compound.[3][21] The most effective way to enhance chemical stability is to control the pH and temperature of the solution.
Data Summary: Stability of this compound Solutions
The following table summarizes the stability of this compound under various experimental conditions as reported in the literature.
| Concentration & Vehicle | Storage Container | Temperature | Light Condition | Duration | Remaining Concentration | Reference |
| 2 mg/mL in isotonic saline | Polypropylene syringes | 35°C | Exposed to light | 28 days | >93% | [6] |
| 2 mg/mL in isotonic saline | Polypropylene syringes | 23°C | Exposed to light | 364 days | >93% | [6] |
| 2 mg/mL in isotonic saline | Polypropylene syringes | 5°C | Protected from light | 364 days | >93% | [6] |
| 1 mg/mL in 0.9% NaCl | IV bags | 4-8°C | Protected from light | 72 hours | 96.5% - 103.4% | [5] |
| 1 mg/mL in 0.9% NaCl | IV bags | 20-25°C | Protected from light | 72 hours | 98.7% - 100.2% | [5] |
| 1 mg/mL in 0.9% NaCl | IV bags | 32-36°C | Protected from light | 72 hours | 98.3% - 102.8% | [5] |
| 0.1 mg/mL in LDPE bottles | LDPE eyedroppers | 25°C | Not specified | 6 months | >94.7% | [22] |
| 0.01% in artificial tears | Polyethylene eyedroppers | 2-8°C | Not specified | 6 months | >90% | [7] |
| 0.01% in artificial tears | Polyethylene eyedroppers | 25°C | Not specified | 4 months | <90% | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol describes the preparation of a 1 mg/mL this compound solution buffered to an acidic pH to enhance stability.
Materials:
-
This compound powder (pharmaceutical grade)
-
Citric acid
-
Sodium citrate dihydrate
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile vials (amber glass recommended)
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a 0.1 M Citrate Buffer:
-
Dissolve 21.0 g of citric acid monohydrate in approximately 800 mL of WFI.
-
Adjust the pH to 4.0 by adding a solution of 29.4 g of sodium citrate dihydrate in 200 mL of WFI.
-
Make up the final volume to 1 L with WFI.
-
-
Prepare the this compound Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the 0.1 M citrate buffer to achieve a final concentration of 1 mg/mL.
-
Gently mix until the powder is completely dissolved.
-
-
Sterilization and Storage:
-
Sterilize the solution by filtering it through a 0.22 µm sterile filter into a sterile container.
-
Aseptically dispense the solution into sterile amber vials.
-
Store the vials at 2-8°C, protected from light.
-
Protocol 2: HPLC Method for Quantification of this compound and Degradation Products
This protocol provides a general high-performance liquid chromatography (HPLC) method for the analysis of this compound and its primary degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17][18]
-
Mobile Phase: A mixture of methanol and 20 mM phosphate buffer (pH 2.5) in a ratio of 20:80 (v/v).[14]
-
Flow Rate: 1.0 mL/min.[17]
-
Detection Wavelength: 215 nm.[14]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Prepare standard solutions of tropic acid and apoatropine in the mobile phase.
-
-
Sample Preparation:
-
Dilute the experimental samples with the mobile phase to a concentration that falls within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to establish the retention times for atropine, tropic acid, and apoatropine, and to generate a calibration curve for atropine.
-
Inject the prepared samples.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to atropine and its degradation products in the sample chromatograms.
-
Quantify the concentration of atropine in the samples using the calibration curve.
-
Visualizations
Caption: Degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for inconsistent this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US10568875B2 - Atropine pharmaceutical compositions - Google Patents [patents.google.com]
- 4. Physical Compatibility and Chemical Stability of a Concentrated Solution of this compound (2 mg/mL) for Use as an Antidote in Nerve Agent Casualties - ProQuest [proquest.com]
- 5. Stability of this compound prepared for mass chemical terrorism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 8. scribd.com [scribd.com]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. The stability of this compound solutions stored in plastic syringes in the operating room - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC method validation for this compound in injection form [wisdomlib.org]
- 12. nnpub.org [nnpub.org]
- 13. researchgate.net [researchgate.net]
- 14. ptacts.uspto.gov [ptacts.uspto.gov]
- 15. researchgate.net [researchgate.net]
- 16. High pressure liquid chromatographic determination of this compound and scopolamine hydrobromide in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. RP-HPLC Method Development for Estimation of Atropine Sulphate in Bulk Drug – Oriental Journal of Chemistry [orientjchem.org]
- 18. researchgate.net [researchgate.net]
- 19. Atropine Degradation Pathway [eawag-bbd.ethz.ch]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Stability of Ophthalmic Atropine Solutions for Child Myopia Control - PMC [pmc.ncbi.nlm.nih.gov]
impact of pH on atropine sulfate stability and activity
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the stability and activity of atropine sulfate, with a particular focus on the impact of pH. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling and analysis of this compound.
Question 1: My this compound solution is showing decreased efficacy over a short period. What could be the cause?
Answer: The most likely cause of decreased efficacy is the chemical degradation of this compound, which is highly dependent on the pH of your solution. Atropine is an ester and is susceptible to hydrolysis, breaking down into tropic acid and tropine. Tropic acid does not possess the antimuscarinic properties of atropine, leading to a loss of pharmacological activity.[1] Atropine is most stable in acidic conditions (pH 2-4), with minimum hydrolysis occurring at a pH of approximately 3.5.[1][2][3] If your solution has a neutral or alkaline pH, the degradation rate will be significantly faster.[1][4]
To troubleshoot this issue:
-
Measure the pH of your solution: Use a calibrated pH meter to determine the current pH of your this compound solution.
-
Review your formulation: Check the pH of all buffers and diluents used in your preparation. For ophthalmic solutions, a compromise is often made between optimal stability and physiological tolerance (typically pH 6.6-7.8), which can accelerate degradation.[1]
-
Storage Conditions: Ensure the solution is stored at the recommended temperature, as elevated temperatures can also accelerate hydrolysis.
Question 2: I am observing a new peak in my HPLC chromatogram during a stability study of my this compound formulation. What could this peak be?
Answer: A new peak in your HPLC chromatogram likely represents a degradation product of this compound. The primary degradation products are tropic acid and apoatropine.[1][4][5] Under acidic conditions, hydrolysis to tropic acid and tropine is the main degradation pathway. Under basic conditions, dehydration to apoatropine can occur, which can then further hydrolyze.[4][5] To confirm the identity of the new peak, you can:
-
Analyze reference standards: Inject reference standards of tropic acid and apoatropine into your HPLC system to compare retention times.
-
Forced Degradation Studies: Perform forced degradation studies under acidic, basic, and oxidative conditions. Analyzing the resulting chromatograms can help identify the degradation products formed under specific stress conditions.[6]
Question 3: What is the optimal pH for storing an aqueous solution of this compound to ensure its stability?
Answer: For maximum stability, aqueous solutions of this compound should be maintained at a pH between 2 and 4.[1] The pH of minimum hydrolysis has been reported to be around 3.5.[2][3] FDA-approved 1% atropine ophthalmic solutions are buffered to a pH of 3.5 to 6.0.[1] While a lower pH is better for stability, for applications requiring physiological compatibility, a balance must be struck.
Data Presentation
The stability of this compound is critically influenced by pH. The following table summarizes the general relationship between pH and the degradation rate of this compound in aqueous solutions.
| pH | Relative Stability | Primary Degradation Pathway | Impact on Activity |
| 2.0 - 4.0 | High | Slow Hydrolysis | Minimal loss of activity over extended periods |
| 4.0 - 6.0 | Moderate | Hydrolysis | Gradual loss of activity |
| 6.0 - 7.0 | Low | Increased Hydrolysis | Significant loss of activity |
| > 7.0 | Very Low | Rapid Hydrolysis & Dehydration | Rapid and substantial loss of activity |
Note: This table represents a qualitative summary based on available literature. For precise degradation kinetics, it is recommended to consult the study by Kondritzer & Zvirblis (1957) which provides calculated half-lives of atropine in solution over a pH range of 2 to 7 at various temperatures.[7][8]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the analysis of this compound stability.
Protocol 1: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This method is designed to separate and quantify this compound from its primary degradation products, tropic acid and apoatropine.
1. Materials and Reagents:
-
This compound Reference Standard
-
Tropic Acid Reference Standard
-
Apoatropine Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate buffer, pH adjusted to 2.5 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-15 min: 20% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 20% B
-
22-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Prepare stock solutions of tropic acid and apoatropine (1 mg/mL) in the mobile phase.
-
From the stock solutions, prepare a mixed standard solution containing this compound, tropic acid, and apoatropine at a suitable concentration for analysis.
4. Sample Preparation:
-
Dilute the this compound test solution with the mobile phase to a concentration within the linear range of the assay.
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the peaks based on the retention times of the reference standards.
-
Quantify the amount of this compound and its degradation products by comparing the peak areas with those of the standard solutions.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Acid Hydrolysis:
-
Treat the this compound solution with 0.1 N HCl at 60 °C for 24 hours.
-
Neutralize the solution before analysis.
2. Base Hydrolysis:
-
Treat the this compound solution with 0.1 N NaOH at room temperature for 4 hours.
-
Neutralize the solution before analysis.
3. Oxidative Degradation:
-
Treat the this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
4. Thermal Degradation:
-
Expose the solid this compound powder to 105 °C for 48 hours.
-
Dissolve the powder in a suitable solvent for analysis.
5. Photodegradation:
-
Expose the this compound solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
Analysis:
-
Analyze the stressed samples using a suitable stability-indicating method (e.g., the HPLC method described in Protocol 1).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Mandatory Visualizations
Atropine Degradation Pathway
The following diagram illustrates the primary degradation pathways of atropine in an aqueous solution.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Atropine - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The kinetics of the hydrolysis of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Atropine (Atropine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Atropine Sulfate vs. Scopolamine: A Comparative Guide on Potency in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Atropine and scopolamine are prototypical competitive antagonists of muscarinic acetylcholine receptors (mAChRs), a class of G-protein coupled receptors integral to neurotransmission in both the central and peripheral nervous systems. While structurally similar, their distinct pharmacological profiles, particularly concerning their potency and central nervous system (CNS) effects, are of critical interest in neuroscience research and drug development. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their studies.
Core Differences in Potency and Bioavailability
The primary distinction in the neuropharmacological effects of atropine and scopolamine stems from their ability to cross the blood-brain barrier (BBB). Scopolamine, due to an epoxide group in its structure, penetrates the brain more readily than atropine. This results in more pronounced central effects at lower doses. An in vivo study in rats demonstrated that while both drugs have similar bioavailability, brain concentrations of scopolamine were significantly higher than those of atropine, correlating with a stronger anticonvulsant effect. Conversely, atropine often exhibits more potent peripheral effects before significant central actions are observed.
Quantitative Comparison of Receptor Affinity
Both atropine and scopolamine are considered non-selective antagonists, displaying high affinity across all five muscarinic receptor subtypes (M1-M5). However, subtle differences in their binding affinities have been reported. The following tables summarize their inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) at human muscarinic receptors.
Table 1: Muscarinic Receptor Binding Affinity (Ki)
| Compound | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) | Reference |
| Atropine | 1.27 ± 0.36 | 3.24 ± 1.16 | 2.21 ± 0.53 | 0.77 ± 0.43 | 2.84 ± 0.84 | [1] |
| Scopolamine | 0.83 | 5.3 | 0.34 | 0.38 | 0.34 | [2] |
Note: Data is compiled from different sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Muscarinic Receptor Potency (IC50)
| Compound | M1 (IC50, nM) | M2 (IC50, nM) | M3 (IC50, nM) | M4 (IC50, nM) | M5 (IC50, nM) | Reference |
| Atropine | 2.22 ± 0.60 | 4.32 ± 1.63 | 4.16 ± 1.04 | 2.38 ± 1.07 | 3.39 ± 1.16 | [1] |
Off-Target Activity: 5-HT3 Receptors
An important consideration in neuroscience research is the potential for off-target effects. Both atropine and scopolamine have been shown to act as competitive antagonists at serotonin type 3 (5-HT3) receptors, albeit with lower potency than at muscarinic receptors. This interaction is noteworthy as 5-HT3 antagonists are used to manage nausea and vomiting, a therapeutic application shared with scopolamine. Researchers using high concentrations of these agents should be aware of this potential confounding factor.[3]
Table 3: 5-HT3 Receptor Affinity and Potency
| Compound | IC50 (µM) | Ki (µM) | Reference |
| Atropine | 1.74 | 7.94 | [3] |
| Scopolamine | 2.09 | 4.90 - 6.76 | [3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and how potency is determined, the following diagrams illustrate the primary signaling pathways of muscarinic receptors and a standard experimental workflow.
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Ki Determination
This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., atropine or scopolamine) by measuring its ability to displace a radiolabeled ligand from the target receptor.
1. Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing a specific human muscarinic receptor subtype (M1-M5).
-
Radioligand: A high-affinity muscarinic antagonist, typically [³H]N-methylscopolamine ([³H]NMS), at a concentration close to its dissociation constant (Kd).
-
Test Compounds: Atropine sulfate and scopolamine, prepared in a series of dilutions.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a non-labeled antagonist like atropine.
-
Equipment: 96-well microplates, glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding), filtration apparatus, scintillation vials, scintillation fluid, and a scintillation counter.
2. Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, the radioligand, and varying concentrations of the test compound (or buffer for total binding, or non-specific control).
-
Equilibration: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Functional Assay - Inositol Phosphate (IP) Accumulation
This assay measures the functional potency of an antagonist at Gq-coupled muscarinic receptors (M1, M3, M5) by quantifying its ability to block agonist-induced intracellular signaling.
1. Materials:
-
Cells: CHO or HEK293 cells stably expressing the human M1, M3, or M5 receptor.
-
Agonist: A muscarinic agonist such as Carbachol.
-
Antagonists: this compound and scopolamine.
-
Labeling Agent: [³H]-myo-inositol.
-
Stimulation Buffer: Typically a buffer containing LiCl to inhibit inositol monophosphatase.
-
Equipment: Cell culture plates, ion-exchange chromatography columns, scintillation counter.
2. Procedure:
-
Cell Culture and Labeling: Culture the cells and label them overnight with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols (the precursors to IPs).
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the antagonist (atropine or scopolamine) for a set period.
-
Agonist Stimulation: Add a fixed concentration of the agonist (e.g., the EC80 of carbachol) to the wells and incubate to stimulate the Gq pathway, leading to the production of [³H]-inositol phosphates.
-
Extraction: Terminate the stimulation and lyse the cells to extract the intracellular [³H]-inositol phosphates.
-
Purification: Separate the [³H]-inositol phosphates from other radiolabeled molecules using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted IP fraction using a scintillation counter.
3. Data Analysis:
-
Plot the measured IP accumulation against the log concentration of the antagonist.
-
Perform a non-linear regression analysis to determine the inhibitory potency of the antagonist, often expressed as a pA2 or pKB value. This value represents the negative logarithm of the molar concentration of an antagonist that would require a doubling of the agonist concentration to produce the same response.
References
A Comparative Analysis of Atropine and Glycopyrrolate on Salivary Secretion: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of atropine and glycopyrrolate, two common anticholinergic agents used to reduce salivary secretion. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their efficacy and side effects, details the underlying physiological mechanisms, and provides standardized experimental protocols for future research.
Atropine vs. Glycopyrrolate: A Quantitative Comparison
Atropine and glycopyrrolate are both effective in reducing salivary flow, a condition often desired in surgical procedures to maintain a clear operating field.[1][2] Their primary mechanism of action is the competitive inhibition of acetylcholine at muscarinic receptors in the salivary glands.[3] However, their potency, side-effect profile, and duration of action differ significantly.
| Parameter | Atropine | Glycopyrrolate | Key Findings |
| Antisialagogue Potency | Less potent | 5 to 6 times more potent than atropine[4][5] | Glycopyrrolate is a more potent antisialagogue, requiring a lower dose to achieve a similar reduction in salivary secretion. |
| Dosage for Antisialagogue Effect (Intramuscular) | 0.6 mg[1][6] | 0.2 mg[1][6] | Reflecting its higher potency, the typical intramuscular dose of glycopyrrolate is one-third that of atropine. |
| Effect on Heart Rate | Significant increase in heart rate[1][6] | No significant change in heart rate[1][6] | Glycopyrrolate demonstrates greater cardiovascular stability, making it a safer option in patients where tachycardia is a concern.[2] |
| Central Nervous System Effects | Crosses the blood-brain barrier, can cause sedation or confusion | Quaternary ammonium structure limits its ability to cross the blood-brain barrier, resulting in minimal CNS effects[3][5] | Glycopyrrolate is preferred when CNS side effects are to be avoided. |
| Duration of Action | Shorter duration | Longer duration of action[2] | Glycopyrrolate provides a more prolonged reduction in salivary secretion. |
Mechanism of Action: The M3 Muscarinic Receptor Pathway
Both atropine and glycopyrrolate are competitive antagonists of muscarinic acetylcholine receptors. In the salivary glands, the M3 muscarinic receptor subtype is predominantly responsible for mediating saliva secretion.[7] The binding of acetylcholine to these receptors initiates a signaling cascade that leads to the secretion of saliva. Atropine and glycopyrrolate prevent this by blocking the receptor.
The signaling pathway is as follows:
-
Acetylcholine, released from parasympathetic nerves, binds to the M3 muscarinic receptor on acinar cells of the salivary glands.
-
This activates a Gq protein, which in turn activates the enzyme phospholipase C (PLC).
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.
-
The increased intracellular Ca2+ concentration is a key signal for the movement of water and electrolytes across the cell membrane, resulting in the secretion of saliva.
Experimental Protocols
To ensure reproducibility and standardization in studies comparing the antisialagogue effects of atropine and glycopyrrolate, the following detailed experimental protocol is recommended.
Objective: To quantitatively compare the effect of intramuscular atropine and glycopyrrolate on unstimulated salivary flow rate in healthy adult volunteers.
Materials:
-
Sterile syringes and needles for intramuscular injection.
-
Atropine sulfate solution (e.g., 0.6 mg/mL).
-
Glycopyrrolate solution (e.g., 0.2 mg/mL).
-
Sterile normal saline (placebo control).
-
Pre-weighed sterile cotton rolls.
-
Calibrated digital scale (accurate to 0.01 g).
-
Stopwatch.
-
Participant instruction sheets.
Procedure:
-
Participant Screening and Preparation:
-
Recruit healthy adult volunteers with no history of cardiovascular disease, glaucoma, or other contraindications for anticholinergic drugs.
-
Participants should refrain from eating, drinking (except water), smoking, and oral hygiene procedures for at least 2 hours before the study.
-
Obtain informed consent from all participants.
-
-
Baseline Saliva Collection (Unstimulated):
-
Seat the participant in a comfortable, quiet room.
-
Instruct the participant to swallow to clear any existing saliva.
-
Place a pre-weighed sterile cotton roll in the participant's mouth (e.g., under the tongue).
-
Instruct the participant to remain still and avoid swallowing or speaking for a period of 5 minutes.
-
After 5 minutes, remove the cotton roll and immediately weigh it on the calibrated digital scale.
-
The difference between the post- and pre-weight of the cotton roll represents the baseline salivary flow in grams per 5 minutes.
-
-
Drug Administration:
-
Randomly assign participants to one of three groups: Atropine (0.6 mg IM), Glycopyrrolate (0.2 mg IM), or Placebo (normal saline IM).
-
Administer the assigned drug intramuscularly into the deltoid muscle.
-
-
Post-Drug Saliva Collection:
-
At 30 minutes post-injection, repeat the saliva collection procedure as described in step 2.
-
Continue to collect saliva samples at regular intervals (e.g., 60, 90, and 120 minutes post-injection) to assess the duration of action.
-
-
Data Analysis:
-
Calculate the mean salivary flow rate for each group at each time point.
-
Compare the post-drug salivary flow rates to the baseline values for each participant to determine the percentage reduction in salivation.
-
Use appropriate statistical tests (e.g., ANOVA) to compare the effects of the different drugs.
-
Monitor and record any adverse effects, such as changes in heart rate or blurred vision.
-
Conclusion
Both atropine and glycopyrrolate are effective antisialagogues. However, glycopyrrolate offers a more potent and prolonged reduction in salivary secretion with a superior safety profile, particularly concerning cardiovascular and central nervous system side effects.[1][4][5] For research and clinical applications where a potent and selective antisialagogue with minimal systemic effects is desired, glycopyrrolate appears to be the preferable agent. The provided experimental protocol offers a standardized framework for further comparative studies in this area.
References
- 1. youtube.com [youtube.com]
- 2. Antisialagogues - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. jsocmed.org [jsocmed.org]
- 4. Sialometry : Johns Hopkins Sjögren’s Center [hopkinssjogrens.org]
- 5. thekingsleyclinic.com [thekingsleyclinic.com]
- 6. Overview of methods for comparing the efficacies of drugs in the absence of head-to-head clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compliance with Saliva Collection Protocol in Healthy Volunteers: Strategies for Managing Risk and Errors - PMC [pmc.ncbi.nlm.nih.gov]
Atropine Sulfate: The Gold Standard Negative Control in Cholinergic Research
A Comprehensive Comparison Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cholinergic signaling, the careful selection of controls is paramount to the validity and interpretation of experimental data. Atropine sulfate, a non-selective muscarinic acetylcholine receptor antagonist, has long been established as a cornerstone negative control in these studies. This guide provides an objective comparison of this compound with other alternatives, supported by experimental data, detailed protocols, and visual aids to empower researchers in their experimental design.
This compound: Mechanism of Action
Atropine acts as a competitive, reversible antagonist at all five muscarinic acetylcholine receptor subtypes (M1-M5).[1] It binds to these receptors with high affinity, thereby preventing the endogenous ligand, acetylcholine (ACh), from binding and eliciting a downstream signaling cascade.[2] This blockade effectively silences the targeted cholinergic pathways, making atropine an invaluable tool for confirming the muscarinic receptor-mediated nature of an observed physiological or cellular response.
Quantitative Comparison of Atropine and Alternatives
The efficacy of a negative control is best assessed through quantitative measures of its binding affinity and functional inhibition. The following tables summarize key data for this compound and other commonly used muscarinic receptor antagonists.
Table 1: Receptor Binding Affinity (Ki in nM) of Muscarinic Antagonists
| Antagonist | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) | Reference(s) |
| Atropine | 1.27 - 2.22 | 3.24 - 4.32 | 2.21 - 4.16 | 0.77 - 2.38 | 2.84 - 3.39 | [1] |
| Glycopyrrolate | 0.60 | 0.03 | - | - | - | [3] |
| Scopolamine | ~1 | ~1 | ~1 | ~1 | ~1 | [4] |
| Pirenzepine | 5.21 - 21 | 155 - 310 | - | - | - | [1][5][6] |
| Methoctramine | - | 7.74 - 7.93 | 5.81 - 6.20 | - | - | [7][8] |
Note: Ki values can vary depending on the radioligand and tissue/cell preparation used.
Table 2: Functional Antagonism (pA2 / pKB / IC50) of Muscarinic Antagonists
| Antagonist | Assay/Tissue | Agonist | Potency | Reference(s) |
| Atropine | Human Umbilical Vein | Acetylcholine | pKB = 9.67 | [9] |
| Atropine | NG108-15 Cells (ICa inhibition) | Muscarinic Agonist | pKB = 9.8 | [10] |
| Atropine | Rat Brain (Phosphoinositide breakdown) | Oxotremorine | Ki ≈ 1-2 nM | [6] |
| Atropine | Rat Brain (Adenylate cyclase inhibition) | Oxotremorine | Ki ≈ 1-2 nM | [6] |
| Glycopyrrolate | Guinea-pig Atrium | Carbachol | pA2 = 8.16 | [3][11] |
| Scopolamine | 5-HT3A Receptors (Xenopus oocytes) | 5-HT | IC50 = 2.09 µM | [4][12] |
| Pirenzepine | CHO-M1 Cells (Calcium flux) | Carbachol | IC50 = 200-224 nM | [13] |
| Methoctramine | Guinea-pig Atria | Muscarine/Carbachol | pA2 = 7.74-7.93 | [7] |
Experimental Protocols
Detailed and reproducible protocols are the bedrock of sound scientific research. Below are representative methodologies for key experiments in cholinergic studies where this compound serves as a negative control.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for muscarinic receptors, using atropine as a positive control for displacement.
Objective: To determine the Ki of a test compound for a specific muscarinic receptor subtype.
Materials:
-
Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from transfected cell lines or specific tissues).
-
Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).
-
This compound stock solution.
-
Test compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and atropine in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and either the test compound, atropine (for determining non-specific binding and as a positive control), or buffer alone (for total binding).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
In Vitro Functional Assay: Calcium Imaging
This protocol describes how to use calcium imaging to measure the antagonistic effect of atropine on acetylcholine-induced intracellular calcium mobilization in cells expressing M1 or M3 muscarinic receptors.
Objective: To quantify the inhibitory effect of atropine on agonist-induced calcium influx.
Materials:
-
Cells expressing the M1 or M3 muscarinic receptor subtype (e.g., CHO-M1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Acetylcholine or another muscarinic agonist (e.g., carbachol, oxotremorine).
-
This compound stock solution.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye for 30-60 minutes at 37°C.
-
Wash the cells with buffer to remove excess dye.
-
Acquire a baseline fluorescence reading.
-
To test for antagonism, pre-incubate the cells with various concentrations of atropine for a defined period (e.g., 15-30 minutes).
-
Add the muscarinic agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence intensity or the area under the curve.
-
Plot the response as a percentage of the agonist-alone response against the logarithm of the atropine concentration to determine the IC50 of atropine.[13][15][16][17]
Visualizing Cholinergic Pathways and Experimental Designs
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Cholinergic signaling pathway and the antagonistic action of atropine.
Caption: Experimental workflow using atropine as a negative control.
Caption: Comparison of atropine with other muscarinic antagonists.
Conclusion
This compound remains an indispensable tool in cholinergic research due to its well-characterized, non-selective, and high-affinity antagonism of muscarinic receptors. Its use as a negative control provides a robust method for confirming the involvement of these receptors in a given biological process. While selective antagonists like pirenzepine are invaluable for dissecting the roles of specific receptor subtypes, atropine's broad-spectrum blockade makes it the ideal first-line negative control for establishing the fundamental cholinergic nature of a response. By understanding its quantitative performance and employing rigorous experimental protocols, researchers can continue to leverage this compound to generate high-quality, reproducible data in the ever-expanding field of cholinergic signaling.
References
- 1. pirenzepine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. researchgate.net [researchgate.net]
- 3. A pharmacological profile of glycopyrrolate: interactions at the muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inverse agonist activity of pirenzepine at M2 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pirenzepine distinguishes between muscarinic receptor-mediated phosphoinositide breakdown and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimuscarinic action of methoctramine, a new cardioselective M-2 muscarinic receptor antagonist, alone and in combination with atropine and gallamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selectivity of methoctramine for muscarinic receptors in porcine cerebral arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological characterization of muscarinic receptor subtypes mediating vasoconstriction of human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. protocols.io [protocols.io]
- 16. A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biophysics-reports.org [biophysics-reports.org]
A Comparative Guide to the Central and Peripheral Effects of Atropine and Scopolamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of atropine and scopolamine, focusing on their differential effects on the central and peripheral nervous systems. The information presented is supported by experimental data to facilitate research and drug development in fields requiring modulation of the cholinergic system.
Introduction
Atropine and scopolamine are structurally similar tropane alkaloids and non-selective muscarinic acetylcholine receptor antagonists.[1] Despite their shared primary mechanism of action, their clinical applications and side-effect profiles diverge significantly, largely due to differences in their ability to cross the blood-brain barrier. This guide elucidates these differences through a detailed examination of their receptor binding affinities, central nervous system permeability, and the resulting physiological effects.
Quantitative Comparison of Receptor Affinity and Potency
The binding affinities of atropine and scopolamine for muscarinic acetylcholine receptors (mAChRs) and their off-target interactions with serotonin 5-HT3 receptors are summarized below. Both compounds exhibit non-selective binding across the five muscarinic receptor subtypes.[2]
| Receptor Subtype | Atropine (Ki, nM) | Scopolamine (Ki, nM) | Reference |
| Muscarinic Receptors | |||
| M1 | ~0.4-0.7 | Data not available in a comparative format | [1] |
| M2 | ~0.4-0.7 | Data not available in a comparative format | [1] |
| M3 | ~0.4-0.7 | Data not available in a comparative format | [1] |
| M4 | ~0.4-0.7 | Data not available in a comparative format | [1] |
| M5 | ~0.4-0.7 | Data not available in a comparative format | [1] |
| Serotonin Receptors | |||
| 5-HT3 | 7940 | 4900 - 6760 | [3] |
Blood-Brain Barrier Permeability and Central Nervous System Effects
The most significant pharmacological distinction between atropine and scopolamine lies in their ability to penetrate the central nervous system.
| Parameter | Atropine | Scopolamine | Reference |
| Blood-Brain Barrier Permeability | Readily crosses the blood-brain barrier | Achieves significantly higher brain concentrations than atropine | [4][5] |
| Central Effects | Slower onset and longer duration of central effects.[6] Central stimulation at low doses and depression at high doses.[7] | More potent centrally, with a more rapid onset of central effects.[6][8] Exhibits a dose-dependent loss of beta power in EEG, an effect not seen with atropine.[5] | |
| Peripheral Effects | More pronounced peripheral effects relative to central effects. | Less pronounced peripheral effects to achieve the same level of central activity.[9] |
Signaling Pathways and Mechanisms of Action
Atropine and scopolamine exert their effects primarily by blocking muscarinic acetylcholine receptors, which are G-protein coupled receptors. The five subtypes (M1-M5) are coupled to different intracellular signaling cascades.
Caption: Muscarinic receptor signaling pathways and antagonism by atropine and scopolamine.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of atropine and scopolamine for the five muscarinic receptor subtypes.[10][11][12]
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Blood-Brain Barrier Permeability Assay
This protocol assesses the ability of atropine and scopolamine to cross the blood-brain barrier using a Transwell co-culture model.[13][14]
Caption: Workflow for an in vitro blood-brain barrier permeability assay.
Conclusion
The differential central and peripheral effects of atropine and scopolamine are primarily dictated by their varying abilities to cross the blood-brain barrier. Scopolamine's higher lipophilicity leads to greater CNS penetration and more pronounced central effects, making it a more potent centrally acting agent.[4][5] In contrast, atropine's central effects are less prominent at therapeutic doses that elicit significant peripheral responses. Both are non-selective muscarinic antagonists, and their potential off-target effects at 5-HT3 receptors should be considered in experimental design and data interpretation. This guide provides a foundational comparison to aid researchers in selecting the appropriate agent for their specific preclinical or clinical investigations.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comparative physiology and efficacy of atropine and scopolamine in sarin nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Differential regulation of subtypes m1-m5 of muscarinic receptors in forebrain by chronic atropine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differences in affinities of muscarinic acetylcholine receptor antagonists for brain and heart receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Improved In Vitro Blood-Brain Barrier Model for the Evaluation of Drug Permeability Using Transwell with Shear Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
Atropine's Impact on Heart Rate Variability: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of atropine's effects on heart rate variability (HRV) with alternative pharmacological agents. The data presented is sourced from a range of experimental studies, offering objective insights into the validation of atropine as a tool for autonomic nervous system assessment. Detailed experimental protocols and quantitative data are provided to support researchers in their study design and interpretation.
Atropine and Its Mechanism of Action
Atropine is a competitive, non-selective muscarinic receptor antagonist.[1] It functions by blocking the binding of the neurotransmitter acetylcholine (ACh) to muscarinic receptors, primarily the M2 subtype found on the sinoatrial (SA) and atrioventricular (AV) nodes of the heart.[2] This blockade effectively inhibits the parasympathetic (vagal) influence on the heart, leading to an increase in heart rate and alterations in HRV.[2][3]
The signaling pathway of atropine's action on the heart's pacemaker cells is initiated by the vagus nerve releasing acetylcholine, which binds to M2 muscarinic receptors. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP), and also activates G-protein-coupled inwardly-rectifying potassium channels (GIRK). Atropine competitively blocks the M2 receptor, thereby preventing these effects and leading to an increased heart rate.
Caption: Atropine's mechanism of action on heart rate.
Comparative Effects of Atropine and Alternatives on Heart Rate Variability
The following tables summarize the quantitative effects of atropine and other muscarinic antagonists on various HRV parameters.
Time-Domain HRV Parameters
| Drug | Dosage | Subjects | RMSSD (Root Mean Square of Successive Differences) | SDNN (Standard Deviation of NN intervals) |
| Atropine | 0.6 mg (IV) | 9 Healthy Humans | Significant Decrease[4][5] | Significant Decrease[4][5] |
| Atropine | 50 µg/kg (IV) | Dogs | Reduced HRV[6] | - |
| Atropine | 0.01 mg/kg (IM) | 14 Female Patients | - | - |
| Methylatropine | Various | Rodents | Decreased[7] | Decreased[7] |
| Oxybutynin | Various | Humans | Increased[7] | - |
| Tolterodine | Various | Humans | Decreased[7] | - |
Frequency-Domain HRV Parameters
| Drug | Dosage | Subjects | LF (Low Frequency Power) | HF (High Frequency Power) | LF/HF Ratio |
| Low-Dose Atropine | 2 µg/kg | 16 Healthy Volunteers | Decreased Trend[8] | Significantly Increased[9] | - |
| Moderate-Dose Atropine | 0.02 mg/dose | Human Subjects | Decreased[8] | Decreased[8] | - |
| Atropine | 2-8 µg/kg (IV, repeated) | Thoroughbred Horses | Decreased[10] | Decreased[10] | - |
| Atropine | 2 mg or 4 mg | 8 Pilots | 74% Decrease in respiratory frequency power[11] | - | - |
| Low-Dose Atropine | 2.2-4.4 µg/kg | Humans | Decreased normalized LF power[7] | No change in normalized HF[7] | No change[7] |
Non-Linear HRV Parameters
| Drug | Dosage | Subjects | Short-term Scaling Exponent (α1) | Approximate Entropy (ApEn) |
| Atropine | 0.6 mg (IV) | 9 Healthy Humans | 1.01 ± 0.23 to 1.43 ± 0.19 (p=0.001)[4][5] | No significant change (0.87 ± 0.17 to 0.70 ± 0.31)[4][5] |
| Low-Dose Atropine | 2.2-4.4 µg/kg | Humans | - | - |
| Scopolamine | Various | Humans | - | - |
Experimental Protocols
A generalized workflow for studies investigating the effects of atropine on HRV involves a baseline recording, drug administration, and a post-administration recording. The specific parameters of each phase vary across studies.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CV Pharmacology | Atropine (Muscarinic Receptor Antagonist) [cvpharmacology.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. Influence of Atropine on Fractal and Complexity Measures of Heart Rate Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of atropine on fractal and complexity measures of heart rate variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. An Integrative Literature Review of Heart Rate Variability Measures to Determine Autonomic Nervous System Responsiveness using Pharmacological Manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of low-dose atropine on heart rate fluctuations during orthostatic load: a spectral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Low-dose atropine amplifies cardiac vagal modulation and increases dynamic baroreflex function in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of repeated atropine injection on heart rate variability in Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The heart rate spectrum in simulated flight: reproducibility and effects of atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
Atropine vs. Other Muscarinic Antagonists: A Comparative Guide to Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of atropine and other key muscarinic antagonists—scopolamine, ipratropium, and tiotropium—in their capacity to induce smooth muscle relaxation. The following sections present quantitative data on their potency, detailed experimental protocols for assessing their activity, and visualizations of the underlying molecular mechanisms and experimental workflows.
Quantitative Comparison of Muscarinic Antagonist Potency
The efficacy of muscarinic antagonists is typically quantified by their pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a greater potency of the antagonist. The table below summarizes the pA2 values for atropine and other selected muscarinic antagonists against acetylcholine (ACh) or carbachol-induced contractions in various smooth muscle preparations.
| Antagonist | Tissue | Agonist | pA2 Value | Reference |
| Atropine | Guinea Pig Ileum | Acetylcholine | 8.4 - 9.4 | [1] |
| Guinea Pig Ileum | Acetylcholine | 9.59 ± 0.022 | [2] | |
| Guinea Pig Trachea | Acetylcholine | No significant difference from 4-DAMP | [3][4] | |
| Horse Jejunum | Acetylcholine | 9.78 ± 0.21 | ||
| Scopolamine | Guinea Pig Ileum (as Hyoscine) | Acetylcholine | 9.09 ± 0.022 | [2] |
| Ipratropium | Guinea Pig Trachea | Carbachol | Potent inhibitor | |
| Tiotropium | Guinea Pig Trachea | Carbachol | Potent and long-lasting inhibitor | |
| Pirenzepine (M1 selective) | Guinea Pig Ileum | Acetylcholine | 6.1 - 7.7 | [1] |
| Horse Jejunum | Acetylcholine | 7.14 ± 0.25 | ||
| Methoctramine (M2 selective) | Horse Jejunum | Carbachol | 6.42 ± 0.23 | |
| 4-DAMP (M3 selective) | Guinea Pig Trachea | Acetylcholine | No significant difference from Atropine | [3][4] |
Signaling Pathways in Smooth Muscle Contraction and Relaxation
Muscarinic antagonists elicit smooth muscle relaxation by blocking the contractile signaling pathways initiated by acetylcholine. The primary receptor subtype involved in smooth muscle contraction is the M3 muscarinic receptor.
References
- 1. Comparative pharmacological profile of muscarinic agonists in the isolated ileum, the pithed rat, and the mouse charcoal meal transit test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Antagonism of acetylcholine action in guinea-pig tracheal smooth muscle and epithelium by pirenzepine, 4-DAMP and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of Muscarinic Receptor Affinity: Atropine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the receptor affinity of atropine and its key analogs for the five muscarinic acetylcholine receptor subtypes (M1-M5). The data presented is compiled from various scientific studies and is intended to serve as a valuable resource for researchers in pharmacology and drug development. This document outlines the binding affinities, experimental methodologies used to determine these values, and the fundamental signaling pathways associated with these receptors.
Quantitative Receptor Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for atropine and several of its widely used analogs across the five muscarinic receptor subtypes.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| Atropine | 1.27[1] | 1.44 - 3.24[1][2] | 1.69 - 2.21[1] | 0.77[1] | 2.84[1] |
| Scopolamine | ~1 | ~1 | ~1 | Not widely reported | Not widely reported |
| Ipratropium | ~1 | ~1 | ~1 | Not widely reported | Not widely reported |
| Tiotropium | ~0.1 | ~0.4 | ~0.1 | Not widely reported | Not widely reported |
| Glycopyrrolate | 0.5 - 3.6 | 1.89[3] | 1.69[3] | Not widely reported | Not widely reported |
Note: Affinity values can vary between studies due to different experimental conditions. The data presented here is a representative compilation. Scopolamine and ipratropium are generally considered non-selective muscarinic antagonists with high affinity (in the low nanomolar range) for all subtypes.[4] Tiotropium exhibits a higher affinity compared to ipratropium and glycopyrrolate.[5][6] Glycopyrrolate demonstrates high affinity for M2 and M3 receptors.[3]
Experimental Protocols: Radioligand Binding Assay
The determination of receptor affinity is most commonly achieved through radioligand binding assays. These assays measure the direct interaction of a radiolabeled ligand with its receptor. A competitive binding assay, used to determine the Ki of an unlabeled compound (like atropine or its analogs), is a frequently employed method.
Principle of Competitive Radioligand Binding Assay
In this assay, a fixed concentration of a high-affinity radioligand (e.g., [3H]-N-methylscopolamine) is incubated with a preparation of cells or tissues expressing the target muscarinic receptor. Increasing concentrations of an unlabeled competitor drug are added to the incubation. The competitor drug will compete with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the receptor at different competitor concentrations, the half-maximal inhibitory concentration (IC50) can be determined. The IC50 is the concentration of the competitor that displaces 50% of the specifically bound radioligand. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Generalized Protocol
-
Membrane Preparation:
-
Cells or tissues expressing the muscarinic receptor of interest are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes containing the receptors.
-
The membrane pellet is washed and resuspended in an assay buffer.
-
-
Binding Assay:
-
In a series of tubes or a microplate, the membrane preparation is incubated with:
-
A fixed concentration of a suitable radioligand (e.g., [3H]-N-methylscopolamine).
-
Increasing concentrations of the unlabeled competitor drug (e.g., atropine).
-
A high concentration of an unlabeled ligand to determine non-specific binding.
-
-
The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
A competition curve is generated by plotting the specific binding as a function of the logarithm of the competitor concentration.
-
The IC50 value is determined from the competition curve.
-
The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better understand the context of receptor affinity and its determination, the following diagrams illustrate the muscarinic receptor signaling pathways, the experimental workflow of a radioligand binding assay, and the logical relationship in comparing antagonist affinities.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
- 1. apexbt.com [apexbt.com]
- 2. atropine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Atropine and glycopyrronium show similar binding patterns to M2 (cardiac) and M3 (submandibular gland) muscarinic receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative characterization of lung muscarinic receptor binding after intratracheal administration of tiotropium, ipratropium, and glycopyrrolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Atropine vs. Glycopyrrolate for Airway Secretion Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of atropine and glycopyrrolate in reducing airway secretions. The information presented is based on experimental data from clinical trials and scientific literature, offering an objective analysis for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Comparison of Efficacy
The following table summarizes the key quantitative data from comparative studies on the effects of atropine and glycopyrrolate on airway and oral secretions.
| Study & Patient Population | Drug & Dosage | Outcome Measure | Results | Adverse Effects Noted |
| Tao YB, et al. (2024) [1] - Pediatric patients undergoing tonsillectomy and adenoidectomy | Glycopyrrolate 0.005 mg/kg vs. Atropine 0.01 mg/kg (IV) | Weight of oral secretions (g) | No significant difference between groups. | Glycopyrrolate group had lower intraoperative and postoperative heart rates. |
| Challam S, et al. (2020) - Adult patients undergoing minor oral surgery | Glycopyrrolate 0.2 mg/ml vs. Atropine 0.6 mg/ml (IM) | Salivary secretion (subjective score and cotton roll weight) | Both drugs showed a significant decrease in salivary secretions with no significant difference in potency between them. | Significant increase in heart rate with atropine; no significant change with glycopyrrolate. |
| Mirakhur RK & Dundee JW (1980) [2] - Healthy adult volunteers | Atropine and Glycopyrrolate (IM) | Antisialagogue effect | Glycopyrrolate was found to be five to six times more potent than atropine in its antisialagogue effect. | Glycopyrrolate had minimal cardiovascular, ocular, and central nervous system effects. |
| Ali HH & Savarese JJ (1976) - Review | Atropine and Glycopyrrolate | Antisialagogue Potency Ratio | Glycopyrrolate is approximately twice as potent as atropine as an antisialagogue. | Glycopyrrolate has fewer cardiac and ocular side effects. |
| Wildiers H, et al. (2009) [3] - Palliative care patients with "death rattle" | Atropine, Hyoscine Butylbromide, or Scopolamine | Reduction in "death rattle" intensity (auditory score) | No significant difference in effectiveness between the three drugs. | - |
Experimental Protocols
This section details the methodologies of key cited experiments to provide a clear understanding of the data presented.
Tao YB, et al. (2024): A Prospective, Randomized, Double-Blind, Controlled Trial in Children[1]
-
Objective: To compare the effects of glycopyrrolate and atropine on perioperative oral secretions and hemodynamics in children undergoing tonsillectomy and adenoidectomy.
-
Study Design: A prospective, single-center, randomized, double-blind, controlled trial.
-
Participants: 103 children were randomly assigned to two groups.
-
Intervention:
-
Group A (n=51): Received intravenous glycopyrrolate 0.005 mg/kg.
-
Group B (n=52): Received intravenous atropine 0.01 mg/kg.
-
-
Data Collection:
-
The degree of wetness around the vocal cords was assessed during tracheal intubation.
-
The weight of oral secretions was measured.
-
Vital signs, duration of surgery, and extubation time were recorded.
-
-
Key Findings: No significant differences were observed in the weight of oral secretions between the two groups. However, the glycopyrrolate group exhibited lower intraoperative and postoperative heart rates.
Challam S, et al. (2020): A Study in Adults Undergoing Minor Oral Surgery
-
Objective: To compare the efficacy of intramuscular atropine sulphate and glycopyrrolate on heart rate and salivary secretion.
-
Study Design: A randomized controlled trial.
-
Participants: 30 adult patients undergoing minor oral surgical procedures.
-
Intervention:
-
Group 1: Received intramuscular atropine sulphate (0.6 mg/ml).
-
Group 2: Received intramuscular glycopyrrolate (0.2 mg/ml).
-
-
Data Collection:
-
Salivary secretion was assessed pre-injection and 30 minutes post-injection.
-
Heart rate and arterial pressure were also monitored at the same intervals.
-
-
Key Findings: Both drugs were found to be equally potent as antisialagogues. A significant increase in heart rate was observed in the atropine group, while the glycopyrrolate group showed no significant change.
Mandatory Visualizations
Signaling Pathway of Muscarinic Antagonists
Caption: Signaling pathway of muscarinic antagonists in reducing airway secretions.
Experimental Workflow for Comparative Analysis
Caption: A typical experimental workflow for comparing atropine and glycopyrrolate.
Logical Comparison of Atropine and Glycopyrrolate
Caption: Logical comparison of the key characteristics of atropine and glycopyrrolate.
References
- 1. Effects of glycopyrrolate and atropine for oral secretions and perioperative hemodynamics in children undergoing tonsillectomy and adenoidectomy: a prospective, single-center, randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the effects of atropine and glycopyrrolate on various end-organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asked and Answered – Canadian Virtual Hospice [virtualhospice.ca]
Safety Operating Guide
Proper Disposal of Atropine Sulfate: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of atropine sulfate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.
Immediate Safety and Handling Precautions
This compound is a highly toxic compound and must be handled with care. All waste containing this compound is to be treated as hazardous waste.[1] Under no circumstances should this chemical or its waste be allowed to enter drains or the environment.[1][2] Disposal procedures must be in strict accordance with all local, regional, and national regulations.[1][2]
Step-by-Step Disposal Procedures for this compound Waste
The standard and safest method for the disposal of this compound from a laboratory setting is through a licensed hazardous waste disposal service. Chemical deactivation or neutralization by laboratory personnel is not recommended as it may create other hazardous byproducts and requires specialized, validated protocols that are not typically available in a research setting.
1. Waste Identification and Segregation:
-
Solid Waste: This includes pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and disposable lab coats, weighing papers, and any other solid materials that have come into contact with the chemical.
-
Liquid Waste: This includes unused solutions, contaminated solvents, and aqueous solutions from experimental procedures.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be segregated into designated sharps containers.
2. Waste Collection and Containment:
-
Solid Waste:
-
Collect all solid waste in a dedicated, clearly labeled, leak-proof container.
-
The container should have a secure lid to prevent the release of dust or fumes.
-
For spills of solid this compound, gently dampen the material with water to prevent it from becoming airborne before sweeping it into the waste container.[3]
-
-
Liquid Waste:
-
Collect all liquid waste in a dedicated, sealed, and shatter-resistant container.
-
Ensure the container is compatible with the solvents used.
-
For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[3] The contaminated absorbent material should then be collected as solid hazardous waste.[3]
-
-
Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.
-
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.
-
The storage area should be clearly marked as a hazardous waste storage area.
-
Ensure that containers are kept closed except when adding waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation.
-
Waste must be disposed of at an approved and licensed waste disposal facility.[1][2]
Data Presentation: Hazard and Transportation Information
The following table summarizes key quantitative data for this compound, which is essential for proper labeling and transportation.
| Parameter | Value | Citation(s) |
| UN Number | UN 1544 | [4][5] |
| Proper Shipping Name | ALKALOID SALTS, SOLID, N.O.S. (this compound) | [4][5] |
| Hazard Class | 6.1 (Toxic) | [4][5] |
| Packing Group | II | [4][5] |
| Toxicity | Fatal if swallowed or inhaled. | [4] |
Experimental Protocols
As the recommended and safest procedure is to dispose of this compound waste via a professional hazardous waste service, there are no cited experimental protocols for chemical deactivation for disposal purposes. Studies on the oxidation and hydrolysis of this compound are for analytical and research purposes and are not intended as disposal methodologies.[4]
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste from a laboratory.
Caption: Workflow for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
